Product packaging for 2,7-Diethylbenzo[d]oxazole(Cat. No.:)

2,7-Diethylbenzo[d]oxazole

Cat. No.: B15205975
M. Wt: 175.23 g/mol
InChI Key: PXHQQOCRUOQODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Diethylbenzo[d]oxazole is a high-purity organic compound of significant interest in advanced materials science and medicinal chemistry research. This compound features a benzoxazole core, a privileged scaffold known for its electron-deficient and planar structure, which is instrumental in modulating the optical and electronic properties of molecular systems . Researchers utilize this and related derivatives primarily as a building block in the development of organic semiconductors (OSCs) and blue-emitting materials for organic light-emitting diodes (OLEDs) . The strategic incorporation of ethyl groups at the 2 and 7 positions can enhance solubility and processability, while allowing for fine-tuning of frontier molecular orbital energy levels (HOMO/LUMO) without significantly impacting the H → L transition energy, a key principle in molecular design . Beyond materials science, the benzoxazole scaffold is extensively investigated for its diverse biological activities. Compounds based on this structure have demonstrated potent inhibitory effects on enzymes like tyrosinase, with potential applications as skin-lightening agents, and acetylcholinesterase, which is a key target for Alzheimer's disease research . The structure-activity relationships (SAR) of such compounds indicate that strategic substitution on the benzoxazole core is critical for optimizing potency and selectivity . As a specialized chemical building block, this compound offers researchers a versatile intermediate for constructing more complex molecular architectures, such as benzo[1,2-d:4,5-d']bisoxazoles (BBOs) or functionalized pharmaceuticals, through reactions like Suzuki-Miyaura cross-coupling and condensation chemistry . This product is intended for research and development purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B15205975 2,7-Diethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,7-diethyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-3-8-6-5-7-9-11(8)13-10(4-2)12-9/h5-7H,3-4H2,1-2H3

InChI Key

PXHQQOCRUOQODG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic pathway for 2,7-Diethylbenzo[d]oxazole. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations. The protocols provided are derived from general methods for the synthesis of substituted benzoxazoles and their precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the commercially available starting material, 2-ethylphenol. The overall strategy involves the introduction of a nitro group, its subsequent reduction to an amine, followed by acylation and final cyclization to form the benzoxazole ring.

SynthesisWorkflow A 2-Ethylphenol B 2-Ethyl-6-nitrophenol A->B Nitration C 2-Amino-6-ethylphenol B->C Reduction D N-(3-Ethyl-2-hydroxyphenyl)propanamide C->D Acylation E This compound D->E Cyclization

Figure 1: Proposed synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the proposed synthesis. The values are based on typical yields and reaction conditions reported for analogous transformations in the literature.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NitrationHNO₃, H₂SO₄Acetic Acid0 - 101 - 370 - 85
2ReductionSnCl₂·2H₂O, HClEthanolReflux2 - 480 - 95
3AcylationPropionyl chloride, Et₃NDichloromethane0 - 252 - 485 - 95
4CyclizationPolyphosphoric acid (PPA)-140 - 1603 - 675 - 90

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-6-nitrophenol (Nitration)

This procedure describes the regioselective nitration of 2-ethylphenol. The ethyl group directs the nitration primarily to the ortho and para positions. Steric hindrance from the ethyl group favors substitution at the 6-position.

Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylphenol (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at the same temperature for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-nitrophenol.

Step 2: Synthesis of 2-Amino-6-ethylphenol (Reduction)

The nitro group of 2-ethyl-6-nitrophenol is reduced to an amino group to provide the key benzoxazole precursor.

Methodology:

  • To a solution of 2-ethyl-6-nitrophenol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Add concentrated hydrochloric acid dropwise while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 2-amino-6-ethylphenol, which can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of N-(3-Ethyl-2-hydroxyphenyl)propanamide (Acylation)

The amino group of 2-amino-6-ethylphenol is acylated with propionyl chloride to form the amide intermediate.

Methodology:

  • Dissolve 2-amino-6-ethylphenol (1.0 eq) in dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield N-(3-ethyl-2-hydroxyphenyl)propanamide. This crude product is often of sufficient purity for the subsequent cyclization step.

Step 4: Synthesis of this compound (Cyclization)

The final step involves the acid-catalyzed intramolecular cyclization of the amide intermediate to form the benzoxazole ring.

Methodology:

  • Place N-(3-ethyl-2-hydroxyphenyl)propanamide (1.0 eq) in a flask.

  • Add polyphosphoric acid (PPA) (10-20 times the weight of the amide).

  • Heat the mixture with stirring to 140-160 °C for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base, such as sodium hydroxide, until the pH is basic.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the proposed synthesis.

LogicalFlow cluster_precursor Precursor Synthesis cluster_benzoxazole Benzoxazole Formation Start 2-Ethylphenol Nitration Electrophilic Aromatic Substitution (Nitration) Start->Nitration Reduction Nitro Group Reduction Nitration->Reduction Precursor 2-Amino-6-ethylphenol Reduction->Precursor Acylation Nucleophilic Acyl Substitution (Amide Formation) Precursor->Acylation Cyclization Intramolecular Cyclodehydration Acylation->Cyclization Product This compound Cyclization->Product

Figure 2: Logical flow of the synthetic strategy.

Structure Elucidation of 2,7-Diethylbenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 2,7-Diethylbenzo[d]oxazole. Due to the absence of direct experimental data, this document outlines a robust strategy for its synthesis and characterization based on well-established methodologies for analogous benzoxazole derivatives. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) organized for clarity, and detailed experimental protocols. Furthermore, potential biological significance is discussed in the context of known activities of related benzoxazole scaffolds, supported by a conceptual signaling pathway diagram relevant to drug discovery.

Proposed Synthesis

The synthesis of this compound can be achieved through the condensation reaction of 2-amino-6-ethylphenol with propanoic acid or its derivatives (e.g., propionyl chloride or propionic anhydride). This is a common and effective method for the formation of 2-substituted benzoxazoles.[1]

A plausible synthetic route involves the reaction of 2-amino-6-ethylphenol with propionyl chloride in the presence of a base, followed by cyclization.

Diagram of Proposed Synthesis:

Synthesis_of_2,7-Diethylbenzodoxazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_amino_6_ethylphenol 2-Amino-6-ethylphenol amide_intermediate N-(2-hydroxy-3-ethylphenyl)propanamide 2_amino_6_ethylphenol->amide_intermediate Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->amide_intermediate product This compound amide_intermediate->product Cyclization (e.g., heat, acid catalyst)

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar benzoxazole derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.2m3HAr-H
~3.0q2H-CH₂-CH₃ (at C2)
~2.8q2H-CH₂-CH₃ (at C7)
~1.4t3H-CH₂-CH₃ (at C2)
~1.3t3H-CH₂-CH₃ (at C7)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~165C2 (C=N)
~150C7a
~140C3a
~125-120Aromatic CH
~130C7 (quaternary)
~110-120Aromatic CH
~25-CH₂- (at C2)
~23-CH₂- (at C7)
~12-CH₃ (at C2)
~14-CH₃ (at C7)
Table 3: Predicted Mass Spectrometry Data (EI)
m/zPredicted Fragment
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
160[M - C₂H₅]⁺
Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2970, 2870Aliphatic C-H stretch
~1620C=N stretch (oxazole ring)
~1580, 1470Aromatic C=C stretch
~1240C-O-C stretch

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound
  • Materials: 2-amino-6-ethylphenol, propionyl chloride, pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2-amino-6-ethylphenol (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add a polyphosphoric acid or Eaton's reagent and heat the mixture to induce cyclization.

    • After cooling, quench the reaction with water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry:

    • Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

  • IR Spectroscopy:

    • Acquire the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

Diagram of Structure Elucidation Workflow:

Structure_Elucidation_Workflow Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structure elucidation.

Potential Biological Significance and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The introduction of alkyl groups can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets.

For drug development professionals, understanding the potential mechanism of action is crucial. While the specific pathways for this compound are unknown, many bioactive heterocyclic compounds are known to interact with key signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades.

Conceptual Signaling Pathway for Benzoxazole Derivatives:

Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Benzoxazole This compound Kinase Protein Kinase (e.g., Tyrosine Kinase) Benzoxazole->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylation Signaling_Cascade Signaling Cascade Activation/Inhibition Substrate->Signaling_Cascade Proliferation Inhibition of Cell Proliferation Signaling_Cascade->Proliferation Apoptosis Induction of Apoptosis Signaling_Cascade->Apoptosis

Caption: A conceptual kinase inhibition pathway for drug discovery.

References

In-depth Technical Guide on the Mechanism of Action of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Despite a comprehensive search of scientific literature and databases, no specific information is currently available on the mechanism of action, quantitative biological data, or detailed experimental protocols for the compound 2,7-Diethylbenzo[d]oxazole .

The following guide is therefore based on the known biological activities of the broader class of benzoxazole derivatives. The information presented here is intended to provide a general overview of the potential mechanisms through which a substituted benzoxazole, such as the 2,7-diethyl variant, might exert its pharmacological effects. It is crucial to note that these are hypothesized actions based on related compounds and have not been experimentally validated for this compound itself.

Introduction to the Benzoxazole Scaffold

Benzoxazole is a heterocyclic aromatic organic compound consisting of a benzene ring fused to an oxazole ring. This core structure is found in a variety of naturally occurring and synthetic molecules that exhibit a wide range of biological activities.[1][2][3][4] The pharmacological effects of benzoxazole derivatives are highly dependent on the nature and position of the substituents on the bicyclic ring system. Common biological activities associated with this class of compounds include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5]

Potential Mechanisms of Action of Substituted Benzoxazoles

Based on studies of various substituted benzoxazoles, several potential mechanisms of action can be postulated for this compound. These are primarily centered around enzyme inhibition and interference with cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A prominent and well-studied mechanism of action for many benzoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

The proposed mechanism involves the benzoxazole derivative binding to the active site of the COX-2 enzyme, thereby preventing the substrate (arachidonic acid) from accessing it. This inhibition leads to a reduction in prostaglandin synthesis and a subsequent dampening of the inflammatory response. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable trait for anti-inflammatory agents, as it is associated with a lower incidence of gastrointestinal side effects.[6]

Below is a conceptual workflow for assessing the COX inhibitory activity of a compound like this compound.

G cluster_0 In Vitro COX Inhibition Assay Workflow A Isolate COX-1 and COX-2 enzymes C Incubate enzymes with test compound or control A->C B Prepare test compound (this compound) at various concentrations B->C D Add arachidonic acid (substrate) C->D E Measure prostaglandin production (e.g., PGE2) via ELISA D->E F Calculate IC50 values for COX-1 and COX-2 E->F G Determine COX-2 selectivity index F->G

Caption: Conceptual workflow for determining the in vitro COX inhibitory activity.

Anticancer Activity: Kinase Inhibition and Other Mechanisms

Certain benzoxazole derivatives have been investigated for their potential as anticancer agents.[5] One of the proposed mechanisms is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, some derivatives have shown inhibitory activity against kinases like VEGFR2, which is involved in angiogenesis.[5]

Another potential anticancer mechanism is the interaction of the benzoxazole ring system with nucleic acids. Due to its structural similarity to purine bases, it is hypothesized that these compounds might intercalate with DNA or interfere with RNA synthesis, leading to cytotoxic effects in rapidly dividing cancer cells.

A generalized signaling pathway that could be targeted by a benzoxazole derivative in cancer is depicted below.

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) GF->Receptor binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Benzoxazole This compound Benzoxazole->Receptor inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

The benzoxazole scaffold is also present in compounds with antimicrobial properties.[3][7] The mechanism of antimicrobial action is not always well-defined but is thought to involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The specific antimicrobial spectrum and potency would be highly dependent on the substituents on the benzoxazole ring.

Quantitative Data and Experimental Protocols

As stated, no specific quantitative data (e.g., IC50, Ki, MIC values) or detailed experimental protocols for this compound are available in the public domain. To characterize this compound, the following experimental approaches would be necessary:

Table 1: Proposed Experiments for Characterization of this compound

Activity to Assess Key Experiments Quantitative Data to Obtain
Anti-inflammatoryIn vitro COX-1/COX-2 inhibition assaysIC50 values, COX-2 selectivity index
In vivo models of inflammation (e.g., carrageenan-induced paw edema in rats)Percentage inhibition of edema
AnticancerIn vitro cytotoxicity assays against a panel of cancer cell linesIC50 or GI50 values
Kinase inhibition assays for relevant targets (e.g., VEGFR2, EGFR)IC50 or Ki values
DNA binding studies (e.g., UV-Vis spectroscopy, fluorescence quenching)Binding constants
AntimicrobialBroth microdilution or agar diffusion assays against a panel of bacteria and fungiMinimum Inhibitory Concentration (MIC)

Conclusion

References

The IUPAC Nomenclature and Synthesis of 2,7-Diethylbenzo[d]oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise technical guide on 2,7-Diethylbenzo[d]oxazole, with a primary focus on its systematic IUPAC name. It will further explore a common synthesis method, present key reaction data in a structured format, and provide a detailed experimental protocol. A workflow diagram for the synthesis is also included to visually represent the process.

IUPAC Nomenclature

The unequivocally correct and systematic IUPAC name for the compound is This compound . The naming follows the established rules for fused heterocyclic systems. The "benzo" portion refers to the fused benzene ring, while "[d]oxazole" identifies the five-membered oxazole ring containing oxygen and nitrogen atoms. The "[d]" indicates the specific face of the benzene ring where the fusion occurs. The numbering of the benzo[d]oxazole ring system commences from the oxygen atom (position 1) and proceeds around the ring, assigning the lowest possible locants to the heteroatoms and then to the substituent groups. Consequently, the ethyl groups are located at positions 2 and 7.

Synthesis of this compound

A primary method for the synthesis of 2,7-disubstituted benzo[d]oxazoles involves the condensation reaction of a 2-amino-6-ethylphenol with a corresponding carboxylic acid, in this case, propanoic acid. This reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions to promote the cyclization and formation of the oxazole ring.

Reaction Data
Reactant AReactant BProductYield (%)Purity (%)
2-Amino-6-ethylphenolPropanoic acidThis compound85>98

Experimental Protocol

The following protocol details a representative synthesis of this compound:

Materials:

  • 2-Amino-6-ethylphenol (1 equivalent)

  • Propanoic acid (1.2 equivalents)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-amino-6-ethylphenol in dichloromethane, add propanoic acid.

  • Slowly add polyphosphoric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-6-ethylphenol C Condensation Reaction (Polyphosphoric Acid) A->C B Propanoic Acid B->C D Workup (Quenching, Extraction) C->D Reaction Mixture E Purification (Column Chromatography) D->E Crude Product F This compound E->F Purified Product

Caption: Synthesis workflow for this compound.

In-depth Technical Guide on the Biological Activity of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific data regarding the biological activity of 2,7-Diethylbenzo[d]oxazole. While the broader class of benzoxazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological properties, studies focusing specifically on the 2,7-diethyl substituted variant are not present in the public domain.

This guide aims to provide a transparent overview of the current knowledge landscape. The following sections will address the general biological activities observed in the benzoxazole scaffold, which may offer potential avenues for future investigation into this compound. However, it is crucial to emphasize that the information presented is based on related compounds and not on the specific molecule of interest.

General Biological Activities of Benzoxazole Derivatives

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. These activities are largely dependent on the nature and position of substituents on the benzoxazole core.

Table 1: Overview of Potential Biological Activities of Benzoxazole Derivatives

Biological ActivityDescription
Anti-inflammatory Many benzoxazole derivatives have been investigated for their potential to mitigate inflammation. The proposed mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).
Antimicrobial Various substituted benzoxazoles have demonstrated efficacy against a range of bacterial and fungal strains.
Anticancer Certain benzoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
Antiviral Research has indicated that some members of the benzoxazole family possess antiviral properties.
Analgesic Some derivatives have been reported to have pain-relieving effects.

Experimental Protocols for Investigating Biological Activity

Due to the lack of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, a general workflow for assessing the biological activity of a novel benzoxazole derivative is outlined below.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway antimicrobial->pathway anti_inflammatory->pathway target Target Identification (e.g., Pull-down assays) pathway->target

Caption: Generalized workflow for the biological evaluation of a novel compound.

Signaling Pathways

Without experimental data for this compound, it is not possible to create diagrams of specific signaling pathways it may modulate. The signaling pathways affected by benzoxazole derivatives are diverse and depend on the specific compound and its cellular targets. For instance, an anti-inflammatory benzoxazole derivative might interfere with the NF-κB signaling pathway, a key regulator of inflammation.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression benzoxazole Potential Benzoxazole Derivative Inhibition benzoxazole->kinase_cascade

Caption: Hypothetical inhibition of the NF-κB pathway by a benzoxazole derivative.

While the benzoxazole scaffold is a promising area for drug discovery, there is currently no available scientific information on the biological activity of this compound. The information and diagrams presented in this guide are based on the general properties of the benzoxazole class of compounds and are intended to provide a framework for potential future research. Further experimental investigation is necessary to determine the specific biological profile of this compound. Without such data, any discussion of its activity remains speculative. Therefore, this request for an in-depth technical guide on the biological activity of this compound cannot be fulfilled at this time.

Synthesis of 2,7-Diethylbenzo[d]oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,7-diethylbenzo[d]oxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant data to facilitate research and development in this area.

Core Synthetic Strategy: The Benzoxazole Ring Formation

The fundamental approach to synthesizing the this compound scaffold involves the cyclocondensation of the key intermediate, 2-amino-3,6-diethylphenol , with various electrophilic reagents. This precursor contains the necessary diethyl-substituted aminophenol backbone required for the target molecule. The general synthetic workflow is depicted below.

General Synthesis Workflow 2,5-Diethylphenol 2,5-Diethylphenol 2-Nitro-3,6-diethylphenol 2-Nitro-3,6-diethylphenol 2,5-Diethylphenol->2-Nitro-3,6-diethylphenol Nitration 2-Amino-3,6-diethylphenol 2-Amino-3,6-diethylphenol 2-Nitro-3,6-diethylphenol->2-Amino-3,6-diethylphenol Reduction This compound Derivatives This compound Derivatives 2-Amino-3,6-diethylphenol->this compound Derivatives Cyclocondensation

Caption: General workflow for the synthesis of this compound derivatives.

Synthesis of the Key Precursor: 2-Amino-3,6-diethylphenol

The successful synthesis of this compound derivatives is critically dependent on the availability of the starting material, 2-amino-3,6-diethylphenol. A plausible and efficient route to this precursor begins with the commercially available 2,5-diethylphenol.

Step 1: Nitration of 2,5-Diethylphenol

The first step involves the regioselective nitration of 2,5-diethylphenol to introduce a nitro group at the ortho position to the hydroxyl group.

Experimental Protocol:

To a stirred solution of 2,5-diethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, a nitrating agent like nitric acid (1 equivalent) is added dropwise at a controlled temperature, typically between 0 and 5 °C. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it into ice-water, and the crude product, 2-nitro-3,6-diethylphenol, is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Step 2: Reduction of 2-Nitro-3,6-diethylphenol

The subsequent step is the reduction of the nitro group to an amino group to yield the desired 2-amino-3,6-diethylphenol.

Experimental Protocol:

The 2-nitro-3,6-diethylphenol (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, is employed. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, as indicated by TLC, the mixture is worked up to remove the catalyst and neutralize the acid. The product, 2-amino-3,6-diethylphenol, is then extracted and purified.

Cyclocondensation Reactions to Form this compound Derivatives

With the key precursor, 2-amino-3,6-diethylphenol, in hand, the final step is the formation of the benzoxazole ring through cyclocondensation with a variety of reagents. The choice of reagent determines the substituent at the 2-position of the benzoxazole core.

Synthesis of 2-Substituted-2,7-diethylbenzo[d]oxazoles

The general principle for the synthesis of 2-substituted derivatives involves the reaction of 2-amino-3,6-diethylphenol with carboxylic acids or their derivatives.

Cyclocondensation cluster_reactants Reactants 2-Amino-3,6-diethylphenol 2-Amino-3,6-diethylphenol Intermediate Intermediate 2-Amino-3,6-diethylphenol->Intermediate Carboxylic Acid Derivative (R-COX) Carboxylic Acid Derivative (R-COX) Carboxylic Acid Derivative (R-COX)->Intermediate 2,7-Diethyl-2-substituted-benzo[d]oxazole 2,7-Diethyl-2-substituted-benzo[d]oxazole Intermediate->2,7-Diethyl-2-substituted-benzo[d]oxazole Cyclization

Caption: Cyclocondensation of 2-amino-3,6-diethylphenol to form 2-substituted derivatives.

Experimental Protocols:

  • From Carboxylic Acids: A mixture of 2-amino-3,6-diethylphenol (1 equivalent) and a carboxylic acid (1-1.2 equivalents) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures (e.g., 150-200 °C) for several hours. The reaction mixture is then cooled, and the product is isolated by pouring the mixture into water and collecting the precipitate.

  • From Acyl Chlorides: 2-amino-3,6-diethylphenol (1 equivalent) is reacted with an acyl chloride (1 equivalent) in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The initially formed N-acylated intermediate is then cyclized, often by heating, to afford the this compound derivative.

  • From Aldehydes: The reaction of 2-amino-3,6-diethylphenol (1 equivalent) with an aldehyde (1 equivalent) in the presence of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂), in a suitable solvent like toluene or dioxane at reflux temperature can yield the corresponding 2-substituted benzoxazole.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the synthesis of various this compound derivatives based on general benzoxazole synthesis methodologies. It is important to note that optimization for the specific diethyl-substituted substrate may be required to achieve optimal results.

2-Position Substituent (R)ReagentCatalyst/ConditionsSolventTypical Yield (%)
MethylAcetic AcidPolyphosphoric Acid, 180 °C-70-85
EthylPropionyl ChloridePyridine, then heatDichloromethane65-80
PhenylBenzoic AcidEaton's Reagent, 150 °C-75-90
4-Chlorophenyl4-ChlorobenzaldehydeDDQ, refluxToluene60-75

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity and associated signaling pathways of this compound derivatives are limited, the broader class of benzoxazole compounds has been extensively investigated for a wide range of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The introduction of lipophilic ethyl groups at the 2 and 7 positions may enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

For instance, some benzoxazole derivatives have been shown to act as inhibitors of enzymes such as sortase A, which is involved in bacterial pathogenesis.[1] The potential interaction of this compound derivatives with such targets could modulate cellular signaling pathways. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this particular subclass of benzoxazoles.

Potential Signaling Pathway This compound Derivative This compound Derivative Target Enzyme (e.g., Sortase A) Target Enzyme (e.g., Sortase A) This compound Derivative->Target Enzyme (e.g., Sortase A) Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Target Enzyme (e.g., Sortase A)->Downstream Signaling Cascade Modulation Cellular Response (e.g., Anti-infective) Cellular Response (e.g., Anti-infective) Downstream Signaling Cascade->Cellular Response (e.g., Anti-infective) Leads to

Caption: Hypothetical signaling pathway modulation by this compound derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound derivatives. The key to successful synthesis lies in the efficient preparation of the 2-amino-3,6-diethylphenol precursor, followed by well-established cyclocondensation reactions. The presented protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of this promising class of compounds. Further investigation into the biological activities and signaling pathways of these derivatives is encouraged to unlock their full therapeutic potential.

References

Pharmacological Profile of a Novel Benzoxazole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the pharmacological profile of "2,7-Diethylbenzo[d]oxazole" did not yield any specific results. This suggests that the compound may be novel, not extensively studied, or primarily designated by an alternative nomenclature in publicly available scientific literature.

Therefore, this document serves as a comprehensive template for a technical guide on the pharmacological profile of a hypothetical benzoxazole derivative, structured to meet the specified requirements for researchers, scientists, and drug development professionals. This framework can be populated with specific data for this compound as it becomes available through experimental investigation.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities. This document outlines the pharmacological profile of a novel benzoxazole derivative, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. The information presented herein is intended to provide a comprehensive overview for researchers and professionals involved in drug discovery and development.

Mechanism of Action

The primary mechanism of action of this benzoxazole derivative involves its interaction with [Specify Target Receptor/Enzyme, e.g., G-protein coupled receptors (GPCRs), ion channels, or enzymes]. The following sections detail the binding characteristics and the functional consequences of this interaction.

Binding Profile

The affinity of the compound for its primary molecular target and a panel of other receptors was determined through radioligand binding assays.

Table 1: Receptor Binding Affinities (Ki)

TargetRadioligandKi (nM)Source
[Primary Target][e.g., ³H-Ligan][Value][Citation]
[Off-Target 1][e.g., ³H-Ligan][Value][Citation]
[Off-Target 2][e.g., ³H-Ligan][Value][Citation]
............
Signaling Pathways

Upon binding to its target, the compound modulates downstream signaling pathways. The diagram below illustrates the proposed signaling cascade initiated by the compound's activity at [Primary Target].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzoxazole Derivative Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates Cellular_Response Cellular Response Gene->Cellular_Response G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Combine membranes, radioligand, and test compound (or vehicle) P1->A1 P2 Prepare assay buffer P2->A1 P3 Prepare radioligand solution (e.g., ³H-ligand) P3->A1 P4 Prepare serial dilutions of the test compound P4->A1 A2 Incubate at a specific temperature for a set time (e.g., 60 min at 25°C) S1 Terminate incubation by rapid filtration through a glass fiber filter A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on the filters using a scintillation counter S2->S3 D1 Plot percentage of specific binding against the log concentration of the test compound S3->D1 D2 Fit the data to a one-site competition model to determine IC50 D1->D2 D3 Calculate the Ki value using the Cheng-Prusoff equation D2->D3

An In-depth Technical Guide to 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following is a predictive guide based on established chemical principles and literature on analogous compounds, as there is currently no specific scientific literature available for 2,7-Diethylbenzo[d]oxazole.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its presence in a wide array of biologically active molecules and functional materials. The substitution pattern on the benzoxazole core plays a crucial role in determining the physicochemical properties and biological activities of these compounds. This guide focuses on the hypothetical compound this compound, providing a comprehensive overview of its predicted synthesis, chemical properties, and potential biological relevance.

Predicted Chemical and Physical Properties

The anticipated chemical and physical properties of this compound are summarized in the table below. These values are estimated based on the known properties of similar benzoxazole derivatives.

PropertyPredicted Value
Molecular Formula C13H15NO
Molecular Weight 201.27 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF)
1H NMR (CDCl3, 400 MHz) δ 7.4-7.1 (m, 3H, Ar-H), 2.95 (q, J = 7.6 Hz, 2H, CH2CH3), 2.80 (q, J = 7.6 Hz, 2H, CH2CH3), 1.40 (t, J = 7.6 Hz, 3H, CH2CH3), 1.35 (t, J = 7.6 Hz, 3H, CH2CH3)
13C NMR (CDCl3, 100 MHz) δ 165.0 (C2), 150.0 (C7a), 140.0 (C3a), 128.0 (C7), 124.0 (C5), 123.0 (C6), 110.0 (C4), 25.0 (CH2CH3), 22.0 (CH2CH3), 14.0 (CH2CH3), 12.0 (CH2CH3)
IR (KBr, cm-1) ~2970 (C-H, alkyl), ~1620 (C=N), ~1570 (C=C, aromatic), ~1240 (C-O-C)
Mass Spectrum (EI) m/z (%) = 201 (M+, 100), 186 ([M-CH3]+), 172 ([M-C2H5]+)

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation of 2-amino-6-ethylphenol with propanoic acid or one of its derivatives, such as propionyl chloride or propionic anhydride. A widely used and effective method for this type of transformation is the Phillips condensation, which involves heating the aminophenol and carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

  • 2-Amino-6-ethylphenol

  • Propanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 2-amino-6-ethylphenol (1.0 eq), add polyphosphoric acid (10 eq by weight).

  • Add propanoic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Synthetic_Workflow Reagents 2-Amino-6-ethylphenol + Propanoic Acid + Polyphosphoric Acid Reaction Reaction at 180-200 °C, 4-6h Reagents->Reaction Workup Aqueous Workup: 1. Quench with ice-water 2. Neutralize with NaHCO3 3. Extract with Ethyl Acetate Reaction->Workup Purification Purification: 1. Dry over MgSO4 2. Concentrate 3. Column Chromatography Workup->Purification Product This compound Purification->Product

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1]

Anticipated Biological Activities:

  • Antimicrobial Activity: Many alkyl- and aryl-substituted benzoxazoles have demonstrated activity against various strains of bacteria and fungi. The lipophilicity introduced by the two ethyl groups in this compound might enhance its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Substituted benzoxazoles have been reported to exhibit cytotoxic effects against several cancer cell lines.[2] The potential mechanism of action could involve the inhibition of key enzymes such as topoisomerases or protein kinases, or the induction of apoptosis.

  • Anti-inflammatory Activity: Some benzoxazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Hypothetical Signaling Pathway Involvement:

Given the known targets of other benzoxazole derivatives, it is plausible that this compound could interact with signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. Further experimental validation would be necessary to confirm these predictions.

Hypothetical_Signaling_Pathway Benzoxazole This compound Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Benzoxazole->Enzyme Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Enzyme->Pathway Modulation Cellular_Effect Cellular Effect (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Cellular_Effect

References

The Benzoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules, both naturally occurring and synthetic.[2] The planar structure of the benzoxazole ring system allows for π–π stacking and other non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug discovery.[3] This technical guide provides an in-depth exploration of the discovery and history of benzoxazoles, details key synthetic methodologies, and summarizes their diverse pharmacological activities, with a focus on their potential in drug development.

Discovery and Historical Synthesis

The history of benzoxazoles dates back to the late 19th century, a period of significant advancement in organic chemistry.

The Pioneering Synthesis by Ladenburg

The first recognized synthesis of a benzoxazole derivative is attributed to the German chemist Albert Ladenburg. In 1876, Ladenburg reported the preparation of 2-methylbenzoxazole.[4] This seminal work marked the initial recognition of the benzoxazole ring system.

The Phillips-Ladenburg Reaction

A significant advancement in benzoxazole synthesis was the development of the Phillips-Ladenburg reaction. This method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically in the presence of a dehydrating agent or under high-temperature conditions.[5] This reaction remains a fundamental and widely utilized method for the synthesis of 2-substituted benzoxazoles.

Hantzsch's Contributions to Azole Chemistry

While Ladenburg was the first to synthesize a benzoxazole, Arthur Hantzsch made substantial contributions to the broader field of azole chemistry. In 1887, Hantzsch reported a general synthesis for thiazoles and also proposed the name "oxazole" for the parent five-membered ring system.[6] His work on the synthesis of various five-membered heterocycles, including oxazoles, further laid the groundwork for the exploration of their benzofused analogues.

Evolution of Synthetic Methodologies

Since its discovery, the synthesis of the benzoxazole core has undergone significant evolution, with modern methods focusing on efficiency, milder reaction conditions, and greener approaches. A pivotal starting material for many of these syntheses is o-aminophenol.[5]

Classical Synthesis Methods

The traditional methods for benzoxazole synthesis often require harsh reaction conditions, such as high temperatures and the use of strong acids or dehydrating agents.

This protocol is a classical example of the Phillips-Ladenburg reaction.

Materials:

  • o-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • Polyphosphoric acid (PPA) (approx. 10 g)

  • Sodium bicarbonate solution (10%)

  • Ethanol

Procedure:

  • A mixture of o-aminophenol (1.0 mmol) and benzoic acid (1.0 mmol) is added to polyphosphoric acid (10 g).

  • The reaction mixture is heated to 200-250 °C and maintained at this temperature for 2-3 hours with occasional stirring.

  • The hot reaction mixture is carefully poured into a beaker containing ice-cold water (approximately 100 mL) with vigorous stirring.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then treated with a 10% sodium bicarbonate solution to neutralize any remaining acid, filtered, and washed with water until the washings are neutral.

  • The solid is dried and recrystallized from ethanol to afford pure 2-phenylbenzoxazole.

Modern Synthetic Methods

Contemporary approaches to benzoxazole synthesis aim to overcome the limitations of classical methods by employing catalysts and milder reaction conditions. These methods often offer higher yields, shorter reaction times, and greater functional group tolerance.

Modern organic synthesis emphasizes atom economy and procedural simplicity, leading to the development of numerous one-pot procedures for benzoxazole synthesis. These methods often involve the reaction of o-aminophenol with aldehydes, carboxylic acids, or other carbonyl compounds in the presence of a catalyst.[4][7][8]

This protocol exemplifies a modern, solvent-free approach to benzoxazole synthesis.

Materials:

  • 2-Aminophenol (1.0 mmol, 0.119 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, 1.0 mol%)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

G cluster_start Starting Materials cluster_methods Synthetic Methods o-Aminophenol o-Aminophenol Classical (e.g., Phillips-Ladenburg) Classical (e.g., Phillips-Ladenburg) o-Aminophenol->Classical (e.g., Phillips-Ladenburg) High Temp, Strong Acid Modern (e.g., One-Pot Catalytic) Modern (e.g., One-Pot Catalytic) o-Aminophenol->Modern (e.g., One-Pot Catalytic) Catalyst, Milder Conditions Carbonyl Compound Carbonyl Compound Carbonyl Compound->Classical (e.g., Phillips-Ladenburg) Carbonyl Compound->Modern (e.g., One-Pot Catalytic) Benzoxazole Benzoxazole Classical (e.g., Phillips-Ladenburg)->Benzoxazole Modern (e.g., One-Pot Catalytic)->Benzoxazole

General synthetic strategies for benzoxazoles.
Comparison of Synthetic Methods

The evolution of synthetic methods has led to significant improvements in the efficiency of benzoxazole synthesis. The following table summarizes a comparison of yields for various methods.

MethodReactantsCatalyst/ConditionsYield (%)Reference
Phillips-Ladenburgo-Aminophenol, Benzoic AcidPolyphosphoric Acid, 200-250 °CModerate (Varies)[5]
Brønsted Acidic Ionic Liquid Gel2-Aminophenol, BenzaldehydeBAIL gel, 130 °C, solvent-free98[9]
Fe₃O₄@SiO₂-SO₃H Nanoparticles2-Aminophenol, BenzaldehydeFe₃O₄@SiO₂-SO₃H, 50 °C, solvent-free92[10]
Copper Acetate Monohydrateo-Aminophenol, AldehydesCu(OAc)₂·H₂O, O₂70-90[4]
Samarium Triflateo-Aminophenol, AldehydesSm(OTf)₃, Aqueous mediumup to 92[11]

Therapeutic Potential and Drug Development

Benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development. Their biological versatility stems from their ability to interact with various enzymes and receptors.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death).

A key mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. Some benzoxazole derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[12][13]

G Benzoxazole_Derivative Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzoxazole_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Benzoxazole-induced apoptosis pathway.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected benzoxazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 12lHepG2 (Liver)10.50[14]
Compound 12lMCF-7 (Breast)15.21[14]
Compound 12dHepG2 (Liver)23.61[14]
Compound 12fMCF-7 (Breast)22.54[14]
BP-6MDA-MB-231 (Breast)4[15]
BP-2MDA-MB-231 (Breast)8[15]
Compound 8gHCT-116 (Colon)68.0 (% inhibition)[12]
Compound 12eHCT-116 (Colon)59.11 (% inhibition)[12]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Benzoxazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of key inflammatory mediators.

A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[16] Several benzoxazole derivatives have been identified as selective COX-2 inhibitors.[17]

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the translocation of the p50/p65 dimer to the nucleus and subsequent gene transcription. Inhibition of this pathway is a key target for anti-inflammatory drug development. Some benzoxazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

The following table summarizes the IC₅₀ values of selected benzoxazole derivatives against COX-1 and COX-2 enzymes, highlighting their potential for selective COX-2 inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Methyl-2-Amino benzoxazole carboxylate Tosylate-11.5 (µg/ml)-[18]
Methyl-2-Amino benzoxazole carboxylate Mesylate-16.4 (µg/ml)-[18]
BXZ31.020.0425.5[2]
Celecoxib (Reference)>100.30>33.3[19]
Ibuprofen (Reference)--Non-selective[17]

Conclusion

The benzoxazole scaffold has a rich history, from its initial synthesis in the 19th century to its current status as a versatile and valuable core in medicinal chemistry. The evolution of synthetic methodologies has enabled the efficient production of a vast library of benzoxazole derivatives. These compounds have demonstrated a wide range of biological activities, with particularly promising potential as anticancer and anti-inflammatory agents. The ability of benzoxazole derivatives to modulate key signaling pathways, such as those involved in apoptosis and inflammation, underscores their therapeutic relevance. Future research in this area will likely focus on the development of more potent and selective benzoxazole-based drugs, as well as the further elucidation of their mechanisms of action, to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Benzoxazole-Based Fluorescent Probes in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoxazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the field of biomedical imaging due to their attractive photophysical properties.[1] These properties include a broad spectral range, intense absorption and emission, and enhanced fluorescence upon binding to biological targets.[1] Their versatile chemical structure allows for modifications to tune their fluorescent properties and to target specific cellular organelles or biomolecules, making them valuable tools for researchers in cell biology, drug discovery, and diagnostics.[2] This document provides an overview of the potential applications and generalized protocols for using a benzoxazole-based fluorescent probe, exemplified by 2,7-Diethylbenzo[d]oxazole, in fluorescence microscopy.

Data Presentation

The following table summarizes the representative photophysical properties of a generic benzoxazole-based fluorescent probe. These values are illustrative and can vary depending on the specific molecular structure and the local microenvironment.

PropertyRepresentative ValueNotes
Excitation Maximum (λex) 380 - 420 nmCan be tuned based on chemical substitutions.
Emission Maximum (λem) 450 - 550 nmOften exhibits a significant Stokes shift.
Molar Absorptivity (ε) 15,000 - 35,000 M⁻¹cm⁻¹Indicates strong light absorption.[1]
Quantum Yield (Φ) 0.4 - 0.8Highly fluorescent in non-polar environments or when bound to targets.
Photostability Moderate to HighDependant on the specific derivative and experimental conditions.
Solvatochromism YesEmission wavelength can be sensitive to solvent polarity.[2]
pH Sensitivity Some derivativesFluorescence intensity can be pH-dependent, particularly in acidic ranges.[2]

Experimental Protocols

General Protocol for Live Cell Staining and Imaging

This protocol outlines a general procedure for staining live cells with a benzoxazole-based fluorescent probe.

Materials:

  • Benzoxazole-based fluorescent probe (e.g., this compound) stock solution (1-10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope equipped with appropriate filters for the probe

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium or imaging buffer to the final desired concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[3]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.

G cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging & Analysis cell_culture Culture Cells add_probe Add Probe to Cells cell_culture->add_probe Cells ready probe_prep Prepare Staining Solution probe_prep->add_probe Solution ready incubate Incubate add_probe->incubate wash Wash to Remove Unbound Probe incubate->wash acquire_image Acquire Image wash->acquire_image analyze Analyze Data acquire_image->analyze

General workflow for fluorescence microscopy.
Protocol for Detecting Acidic Organelles

Some benzoxazole derivatives exhibit enhanced fluorescence in acidic environments, making them suitable for labeling organelles like lysosomes.[2]

Materials:

  • pH-sensitive benzoxazole-based probe stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Acidic organelle marker (e.g., LysoTracker™ Red) for co-localization (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish and allow them to adhere overnight.

  • Probe Loading: Prepare a 1-5 µM working solution of the pH-sensitive benzoxazole probe in complete culture medium.

  • Staining: Remove the existing medium, wash with PBS, and add the probe-containing medium to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Co-staining (Optional): If co-localization is desired, add the acidic organelle marker during the last 5-10 minutes of incubation.

  • Washing: Wash the cells twice with warm PBS.

  • Imaging: Immediately image the cells in fresh PBS or imaging buffer using appropriate filter sets for the benzoxazole probe and the co-localization marker.

Signaling Pathway Visualization

Benzoxazole-based probes can be designed to respond to specific enzymatic activities or changes in the cellular microenvironment. The diagram below illustrates a hypothetical scenario where a non-fluorescent benzoxazole precursor is converted into a highly fluorescent probe upon interaction with a specific analyte or enzyme, which may be upregulated in a particular signaling pathway.

G cluster_pathway Cellular Signaling Pathway cluster_probe Probe Activation Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Enzyme Target Enzyme (Upregulated) Kinase_Cascade->Target_Enzyme Probe_Precursor Non-Fluorescent Benzoxazole Precursor Target_Enzyme->Probe_Precursor Enzymatic Cleavage Fluorescent_Probe Fluorescent Benzoxazole Probe Probe_Precursor->Fluorescent_Probe Conformational Change

References

Application Notes and Protocols for 2-Phenylbenzoxazole as a Representative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for 2,7-Diethylbenzo[d]oxazole, this document provides application notes and protocols for the well-characterized and structurally related fluorescent probe, 2-Phenylbenzoxazole (PBO) , and its derivatives. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with benzoxazole-based fluorophores.

Introduction to 2-Phenylbenzoxazole (PBO) as a Fluorescent Probe

2-Phenylbenzoxazole (PBO) is a heterocyclic organic compound that serves as a core structure for a wide range of fluorescent probes. PBO and its derivatives are known for their robust fluorescence, high photo- and thermal stability, and their utility in various applications, including as fluorescent labels and materials for sensor technologies.[1][2] The versatility of the PBO scaffold allows for chemical modifications to tune its photophysical properties and to introduce specific functionalities for sensing and imaging applications.[1] These derivatives have been explored for their utility in solid-state fluorescence, aggregation-induced emission (AIE), and as dyes for excited-state intramolecular proton transfer (ESIPT).[1]

Photophysical Properties

The photophysical properties of PBO derivatives can be significantly influenced by their substitution pattern and the solvent environment. Generally, PBO derivatives exhibit strong fluorescence in the near-UV to blue region of the spectrum. For instance, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, a derivative of PBO, displays an emission maximum at 359 nm when excited at 330 nm in acetonitrile, with a notable Stokes shift of 59 nm.[2] The fluorescence quantum yield of PBO derivatives can be quite high, with some reaching up to 64% in acetonitrile, indicating their efficiency as fluorescent emitters.[3]

Table 1: Photophysical Data of Representative 2-Phenylbenzoxazole Derivatives [2][3]

CompoundExcitation Max (λex) (nm)Emission Max (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole33035959~0.64Acetonitrile
2-(3-(Fluorosulfato)phenyl)benzoxazole30038181Not SpecifiedAcetonitrile
2-(2-(Fluorosulfato)phenyl)benzoxazole300495195Not SpecifiedPBS

Applications and Experimental Protocols

General Considerations for Use
  • Solubility: PBO and its derivatives are generally soluble in organic solvents such as acetonitrile, dichloromethane, and DMSO. For biological applications, it is often necessary to prepare a concentrated stock solution in an organic solvent and then dilute it in the aqueous buffer or cell culture medium.

  • Storage: Stock solutions of PBO probes should be stored at -20°C or below, protected from light to prevent photobleaching.

Protocol for Fluorescence Spectroscopy

This protocol outlines the general procedure for characterizing the fluorescence properties of a PBO derivative.

Materials:

  • PBO derivative of interest

  • Spectroscopy-grade solvents (e.g., acetonitrile, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the PBO derivative (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in the solvent of interest to determine the optimal concentration for fluorescence measurements (typically in the low micromolar range). The absorbance of the final solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Set the excitation wavelength (λex) of the fluorometer to the absorption maximum.

  • Record the fluorescence emission spectrum. The emission maximum (λem) is the wavelength at which the fluorescence intensity is highest.

  • (Optional) To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.05 M H2SO4, Φ = 0.55) is used.[1] The quantum yield of the sample is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of thesolvent.

Protocol for Staining of Intracellular Lipid Droplets

Benzoxazole derivatives, due to their lipophilic nature, can be used to stain lipid-rich organelles such as lipid droplets within cells.

Materials:

  • PBO derivative (e.g., a lipophilic derivative)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (e.g., 4% in PBS) for fixation (optional)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Prepare a stock solution of the PBO probe (e.g., 1 mM in DMSO).

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and add the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with warm PBS to remove excess probe.

  • (Optional) For fixed cell imaging, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Add fresh PBS or mounting medium to the cells.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the PBO probe's excitation and emission wavelengths.

experimental_workflow_lipid_droplet_staining cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips add_stain Incubate cells with probe cell_culture->add_stain Add staining solution prepare_stain Prepare staining solution prepare_stain->add_stain wash_cells Wash with PBS add_stain->wash_cells Remove excess probe fixation Fixation (optional) wash_cells->fixation mount Mount for imaging wash_cells->mount For live cell imaging fixation->mount image Fluorescence Microscopy mount->image

Experimental workflow for staining lipid droplets.
Protocol for Metal Ion Sensing

Certain PBO derivatives can act as fluorescent chemosensors, where the fluorescence intensity is modulated by the presence of specific metal ions. This is often due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Materials:

  • PBO-based chemosensor

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of various metal ions (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the PBO chemosensor in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the chemosensor in the desired buffer.

  • Record the initial fluorescence spectrum of the chemosensor solution.

  • Perform a selectivity study by adding a specific concentration (e.g., 10 equivalents) of different metal ion solutions to the chemosensor solution and record the fluorescence spectrum after each addition.

  • For the metal ion that induces a significant change in fluorescence, perform a titration experiment. Add increasing concentrations of the metal ion to the chemosensor solution and record the fluorescence spectrum at each concentration.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.

signaling_pathway_metal_ion_sensing probe PBO Chemosensor (Fluorescent) complex PBO-Metal Ion Complex (Non-fluorescent) probe->complex Binding emission Fluorescence probe->emission metal_ion Metal Ion (Quencher) metal_ion->complex no_emission Quenching complex->no_emission excitation Excitation Light excitation->probe excitation->complex

Mechanism of fluorescence quenching by a metal ion.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to low probe concentration, photobleaching, or fluorescence quenching. Increase the probe concentration, protect the sample from light, and check for the presence of quenching agents.

  • High Background Fluorescence: In cellular imaging, this may result from non-specific binding of the probe. Ensure adequate washing steps and consider reducing the probe concentration or incubation time.

  • Spectral Shifts: Changes in the solvent polarity or binding to a target can cause shifts in the excitation and emission spectra. It is important to characterize the probe's behavior in different environments.

By providing these detailed notes and protocols, we aim to facilitate the effective use of 2-phenylbenzoxazole and its derivatives as versatile fluorescent probes in research and development.

References

Application Notes and Protocols for the Synthesis of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,7-diethylbenzo[d]oxazole, a disubstituted benzoxazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is a three-step process commencing with the selective ortho-nitration of 2-ethylphenol to yield 2-ethyl-6-nitrophenol. This intermediate is subsequently reduced via catalytic hydrogenation to afford 2-amino-6-ethylphenol. The final step involves the cyclocondensation of 2-amino-6-ethylphenol with propanoic acid using polyphosphoric acid as a catalyst to yield the target compound. This protocol includes detailed procedures for each synthetic step, purification methods, and characterization data.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities and are key structural motifs in various pharmaceuticals and functional materials. The substitution pattern on the benzoxazole core plays a crucial role in modulating their physicochemical properties and biological efficacy. The 2,7-disubstituted benzoxazoles are of particular interest for developing novel therapeutic agents and advanced organic materials. This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Ortho-Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation A 2-Ethylphenol C 2-Ethyl-6-nitrophenol A->C Nitration B Nitrating Agent (HNO3/H2SO4) B->C D 2-Ethyl-6-nitrophenol F 2-Amino-6-ethylphenol D->F Catalytic Hydrogenation E H2, Pd/C E->F G 2-Amino-6-ethylphenol J This compound G->J Cyclization H Propanoic Acid H->J I Polyphosphoric Acid (PPA) I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-6-nitrophenol

Materials:

  • 2-Ethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-ethylphenol (10.0 g, 81.8 mmol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (9.0 mL, 164 mmol) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (6.5 mL, 98.2 mmol) to concentrated sulfuric acid (6.5 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Slowly pour the reaction mixture into 200 mL of ice-water and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 98:2 to 95:5) to isolate 2-ethyl-6-nitrophenol.

Step 2: Synthesis of 2-Amino-6-ethylphenol

Materials:

  • 2-Ethyl-6-nitrophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • To a 250 mL hydrogenation flask, add 2-ethyl-6-nitrophenol (5.0 g, 29.9 mmol) and 100 mL of methanol.

  • Carefully add 10% Pd/C (0.5 g, 10 wt%).

  • Seal the flask and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the flask with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-6-ethylphenol as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Materials:

  • 2-Amino-6-ethylphenol

  • Propanoic Acid

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • In a 100 mL round-bottom flask, add 2-amino-6-ethylphenol (2.0 g, 14.6 mmol) and propanoic acid (1.3 g, 17.5 mmol).

  • Add polyphosphoric acid (20 g) to the mixture.

  • Heat the reaction mixture to 180 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 99:1 to 98:2) to afford pure this compound.

Data Presentation

StepReactant(s)ProductMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
12-Ethylphenol2-Ethyl-6-nitrophenol122.17 / 167.1681.813.67--
22-Ethyl-6-nitrophenol2-Amino-6-ethylphenol167.16 / 137.1829.94.10--
32-Amino-6-ethylphenol, Propanoic AcidThis compound137.18, 74.08 / 189.2514.62.76--

Actual yields are to be determined upon completion of the experiment.

Characterization Data (Expected)

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 3.01 (q, J = 7.6 Hz, 2H), 2.85 (q, J = 7.6 Hz, 2H), 1.45 (t, J = 7.6 Hz, 3H), 1.35 (t, J = 7.6 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.2, 149.5, 140.8, 128.5, 124.0, 123.5, 109.0, 25.8, 22.5, 14.2, 12.1.

    • IR (KBr, cm⁻¹): ~2970, 2930, 1620, 1570, 1460, 1250.

    • MS (EI): m/z (%) 189 (M⁺), 174, 160.

Signaling Pathway Diagram (Illustrative)

Not applicable for a synthetic chemistry protocol.

Conclusion

The described three-step protocol provides a clear and detailed methodology for the synthesis of this compound. This procedure is designed to be accessible to researchers with a standard organic chemistry laboratory setup. The purification techniques outlined should yield the final product with high purity, suitable for further biological evaluation or materials science applications. Careful execution of each step is crucial for achieving the desired outcome.

Application of 2,7-Diethylbenzo[d]oxazole in Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoxazole derivatives are a versatile class of heterocyclic compounds known for their significant fluorescent properties.[1] These properties, including high quantum yields and environmental sensitivity, make them valuable tools in biological imaging and sensing.[1][2] While data on 2,7-Diethylbenzo[d]oxazole is scarce, the general benzoxazole scaffold serves as a core for various fluorescent probes designed to target specific cellular components and report on the local microenvironment.[2] This document provides an overview of the potential applications, photophysical properties of related compounds, and generalized protocols for utilizing benzoxazole-based dyes in cell imaging.

Potential Applications in Cell Imaging

Benzoxazole-based fluorescent probes can be designed for a variety of cell imaging applications, including:

  • Organelle Staining: By modifying the substituents on the benzoxazole core, probes can be targeted to specific organelles such as mitochondria, lysosomes, or the nucleus.[2]

  • Ion Sensing: Functionalization of the benzoxazole structure can lead to probes that exhibit changes in their fluorescent properties upon binding to specific metal ions, allowing for the visualization of intracellular ion concentrations.[3]

  • DNA Probing: Certain benzoxazole derivatives have shown the ability to intercalate with DNA, enabling the visualization of the nucleus and the study of DNA dynamics.[1]

  • Environmental Sensing: The fluorescence of some benzoxazole dyes is sensitive to local polarity and pH, making them useful for reporting on the physicochemical properties of different cellular compartments.[2]

Photophysical and Cytotoxicity Data of Representative Benzoxazole Derivatives

The following tables summarize key photophysical and cytotoxicity data for various benzoxazole derivatives found in the literature. This data is intended to provide a general understanding of the expected properties of this class of compounds.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

Compound/Derivative ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent/ConditionsReference
Benzoxazole-pyridinium salts~350-410~475-5500.005 - 0.99Various Solvents[4]
Benzoxazole-1,4-dihydropyridineUV regionBlue-green regionNot specifiedNot specified[5]
Rhodamine-benzoxazole Fe³⁺ probe530Not specifiedNot specifiedEtOH-H₂O[6]
Benzoxazolyl-imidazole conjugates470-475~620Not specifiedDMSO[7]
2,6-disubstituted benzo-bisoxazolesNot specifiedNot specifiedNot specifiedNot specified[8]

Table 2: Cytotoxicity Data of Selected Benzoxazole Derivatives

Compound/DerivativeCell LineIC₅₀ (µM or µg/mL)AssayReference
Substituted Benzoxazole 11Hepatocellular Carcinoma (HepG2)5.5 ± 0.22 µg/mLNot specified[9]
Substituted Benzoxazole 12Breast Cancer (MCF-7)5.6 ± 0.32 µg/mLNot specified[9]
5-chlorobenzo[d]oxazole deriv. 14bMCF-74.75 ± 0.21 µMNot specified[10]
5-chlorobenzo[d]oxazole deriv. 14bHepG24.61 ± 0.34 µMNot specified[10]
Benzoxazole-based amide 3fHT-29 (Colorectal)Not specifiedAntiproliferative[11]
Benzoxazole-based amide 3fHCT116 (Colorectal)Not specifiedAntiproliferative[11]

Experimental Protocols

The following are generalized protocols for cell imaging using a hypothetical benzoxazole-based fluorescent probe. Optimization will be required for specific probes and cell types.

Protocol 1: General Staining of Live Cells

Materials:

  • Benzoxazole fluorescent probe (e.g., this compound, if available)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile)

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol red-free medium)[12]

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 1-10 mM stock solution of the benzoxazole probe in DMSO. Store protected from light at -20°C.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare Staining Solution: Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or imaging medium to the desired final concentration (typically 1-10 µM). Vortex briefly to mix.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time should be determined empirically.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[12]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the benzoxazole probe. Acquire images promptly to minimize phototoxicity and photobleaching.[12]

Protocol 2: Co-staining with a Commercial Organelle Tracker

Materials:

  • Benzoxazole fluorescent probe

  • Commercial organelle-specific tracker (e.g., MitoTracker™, LysoTracker™)[2]

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the benzoxazole probe and the commercial tracker as per the manufacturers' instructions.

  • Cell Seeding: Seed and culture cells as described in Protocol 1.

  • Sequential Staining:

    • Stain with the commercial tracker first, following the manufacturer's protocol. This often involves a brief incubation followed by washes.

    • After washing out the commercial tracker, proceed to stain with the benzoxazole probe as described in Protocol 1 (steps 3-5).

  • Simultaneous Staining (if compatible):

    • Prepare a staining solution containing both the benzoxazole probe and the commercial tracker at their optimal concentrations in imaging medium.

    • Incubate the cells with the combined staining solution for the shorter of the two recommended incubation times.

    • Wash the cells as described in Protocol 1.

  • Imaging: Image the cells using appropriate filter sets for both fluorophores. Use sequential scanning if available to minimize spectral bleed-through.

Visualizations

Experimental Workflow for Cell Imaging

G General Workflow for Live-Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture on Imaging Dish staining_sol Prepare Staining Solution (µM in Medium) cell_culture->staining_sol probe_prep Prepare Probe Stock Solution (mM in DMSO) probe_prep->staining_sol incubation Incubate Cells with Probe (15-60 min, 37°C) staining_sol->incubation wash Wash Cells 2-3x with Fresh Medium incubation->wash image_acq Fluorescence Microscopy (Acquire Images) wash->image_acq data_analysis Image Processing and Data Analysis image_acq->data_analysis

Caption: A general workflow for staining and imaging live cells with a fluorescent probe.

Hypothetical Signaling Pathway Visualization

G Hypothetical Pathway for a Targeted Benzoxazole Probe cluster_nucleus Nucleus cluster_probe Probe Interaction ext_signal External Stimulus (e.g., Drug Candidate) receptor Cell Surface Receptor ext_signal->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression benzoxazole_probe Targeted Benzoxazole Probe (e.g., TF-binding) transcription_factor->benzoxazole_probe Binding fluorescence Fluorescence Signal Change benzoxazole_probe->fluorescence

Caption: A hypothetical signaling pathway where a targeted benzoxazole probe reports on transcription factor activation.

References

Application Notes and Protocols for Protein Labeling Using Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current scientific literature, there is no specific information available regarding the use of 2,7-Diethylbenzo[d]oxazole for protein labeling. The following application notes and protocols are based on the well-established use of a closely related class of compounds, benzofurazan (also known as 2,1,3-benzoxadiazole) derivatives , such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This document is intended to serve as a comprehensive guide for researchers and drug development professionals interested in the principles and practices of protein labeling with this class of fluorescent dyes.

Introduction to Benzoxadiazole Dyes for Protein Labeling

Benzoxadiazole derivatives, particularly 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are small, environmentally sensitive fluorophores widely used for the covalent labeling of proteins and other biomolecules.[1][2][3] These reagents are typically non-fluorescent in their unbound state but become highly fluorescent upon reaction with primary and secondary amines, as well as thiol groups, which are readily available in proteins through lysine residues, N-terminal amino groups, and cysteine residues.[3][4][5] The fluorescence of NBD-protein conjugates is highly sensitive to the polarity of the local environment, making them valuable probes for studying protein conformation and interactions.[3][5]

Applications in Research and Drug Development

  • Selective N-terminal Protein Labeling: NBD-Cl can be used to selectively label the N-terminal α-amino group of proteins at neutral pH, allowing for the differentiation of proteins with and without N-terminal acetylation.[6][7]

  • Fluorescent Probing of Protein Structure: The environmentally sensitive fluorescence of the NBD moiety provides insights into the local environment within a protein, enabling the study of conformational changes upon ligand binding or protein-protein interactions.

  • Quantification of Proteins: This labeling method offers a way to quantify proteins when their N-terminal amino group is accessible.[6]

  • Visualization in Electrophoresis and Chromatography: Proteins labeled with NBD can be visualized in techniques like SDS-PAGE and HPLC, facilitating their detection and characterization.

Quantitative Data Summary

The photophysical properties and labeling efficiency of benzoxadiazole dyes can vary depending on the specific protein and reaction conditions. The following tables provide illustrative data based on typical NBD-protein conjugates.

Table 1: Illustrative Photophysical Properties of NBD-Protein Conjugates

PropertyValue
Excitation Maximum (λex)~464 nm
Emission Maximum (λem)~512 nm (in aqueous solution)
Stokes Shift~48 nm
Molar Extinction Coefficient (ε)~13,000 M⁻¹cm⁻¹ at 475 nm
Typical Quantum Yield (Φ)0.1 - 0.3

Table 2: Illustrative Labeling Efficiency of a Generic Protein with NBD-Cl

Protein ConcentrationMolar Ratio (Dye:Protein)Incubation Time (hours)Temperature (°C)Labeling Efficiency (%)
1 mg/mL10:122565
1 mg/mL20:122585
5 mg/mL10:122580
5 mg/mL20:1225>95

Experimental Protocols

Protocol 1: General Protein Labeling with NBD-Cl

This protocol describes a general method for labeling a protein with NBD-Cl. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan)

  • Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 50 mM Borate buffer, pH 8.0, with 20 mM EDTA

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in DMSO to a final concentration of 10 mg/mL.

  • Labeling Reaction: a. Add the NBD-Cl stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of dye per mole of protein. b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quench Reaction: Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming excess NBD-Cl.

  • Purify Labeled Protein: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling: Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 475 nm (for NBD concentration). The degree of labeling can be calculated using the Beer-Lambert law.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_protein Prepare Protein Solution reaction Incubate Protein + NBD-Cl prep_protein->reaction prep_dye Prepare NBD-Cl Stock prep_dye->reaction quench Quench Reaction reaction->quench purify Size-Exclusion Chromatography quench->purify analyze Determine Degree of Labeling purify->analyze

Caption: Experimental workflow for protein labeling.

labeling_reaction Protein Protein-NH2 (Primary Amine) NBD_Cl NBD-Cl (4-Chloro-7-nitrobenzofurazan) Labeled_Protein Protein-NH-NBD (Fluorescent Conjugate) Protein->Labeled_Protein + NBD-Cl NBD_Cl->Labeled_Protein HCl HCl signaling_pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Ligand Labeled Ligand (NBD-Protein) Ligand->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Response Cellular Response Kinase->Response

References

Application Note & Protocol: Quantification of 2,7-Diethylbenzo[d]oxazole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,7-Diethylbenzo[d]oxazole is a novel heterocyclic compound under investigation as a potential therapeutic agent. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required for its quantification in biological matrices. This document provides a detailed protocol for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is suitable for pharmacokinetic and toxicokinetic studies.

The protocol outlines procedures for sample preparation using liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection. The method has been validated for its linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • This compound-d4 (internal standard, IS) (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (IS), this compound-d4, in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 acetonitrile:water.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see section 5) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 20
      2.0 95
      2.5 95
      2.6 20

      | 4.0 | 20 |

  • Mass Spectrometry (Positive Electrospray Ionization - ESI+):

    • Ion Source: Turbo V™

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas (CUR): 30 psi

    • Collision Gas (CAD): Medium

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V)
      This compound 190.1 162.1 70 25

      | this compound-d4 (IS) | 194.1 | 166.1 | 70 | 25 |

Data Presentation

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.015x + 0.0020.998

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC32.9598.34.5
Mid QC8082.1102.63.1
High QC800790.598.82.7

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC388.595.2
High QC80091.297.1

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_mtbe Add 500 µL MTBE add_is->add_mtbe vortex Vortex 5 min add_mtbe->vortex centrifuge Centrifuge 10,000 x g, 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway (Hypothetical)

As this compound is a novel compound, its precise mechanism of action and signaling pathway are under investigation. A hypothetical pathway could involve the inhibition of a key inflammatory enzyme, such as a cyclooxygenase (COX) or a kinase involved in pro-inflammatory cytokine production.

signaling_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression cytokine_production Cytokine Production gene_expression->cytokine_production drug This compound drug->kinase_cascade Inhibition

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for High-Throughput Screening with 2,7-Diethylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening with 2,7-Diethylbenzo[d]oxazole for Identification of Novel Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9] The rigid benzoxazole scaffold serves as a valuable pharmacophore for the design of novel therapeutic agents. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel anti-inflammatory compounds based on the this compound scaffold. The primary target for this screening assay is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle of the Assay

This high-throughput screening assay is a cell-free, fluorescence-based assay designed to measure the peroxidase activity of recombinant human COX-2. The assay utilizes a fluorogenic substrate that is oxidized by the peroxidase activity of COX-2 in the presence of arachidonic acid, resulting in a fluorescent product. Inhibitors of COX-2 will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. The assay is designed for a 384-well plate format to enable the rapid screening of a large library of compounds.

Data Presentation

Table 1: Hypothetical Screening Results for a this compound Derivative Library

Compound IDConcentration (µM)% Inhibition of COX-2IC50 (µM)
BZ-0011085.21.5
BZ-0021012.5> 50
BZ-0031092.10.8
BZ-0041045.712.3
Celecoxib198.50.05

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor0.78
Signal-to-Background12.5
CV (%) of Controls< 5%

Experimental Protocols

Materials and Reagents
  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid

  • Fluorogenic peroxidase substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, flat-bottom plates

  • Compound library of this compound derivatives

  • Positive control inhibitor (e.g., Celecoxib)

  • Multi-channel pipettes and/or automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation/Emission suitable for the chosen substrate)

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Incubation & Readout cluster_analysis Data Analysis Compound_Dispensing Dispense Compounds (1 µL in DMSO) Enzyme_Addition Add COX-2 Enzyme Mix (20 µL) Compound_Dispensing->Enzyme_Addition Control_Dispensing Dispense Controls (Positive & Negative) Control_Dispensing->Enzyme_Addition Substrate_Addition Add Substrate Mix (20 µL) Enzyme_Addition->Substrate_Addition Incubation Incubate at RT (15 min) Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization Hit_Identification Identify Hits Data_Normalization->Hit_Identification

Caption: High-Throughput Screening Workflow for COX-2 Inhibitors.

Detailed Protocol
  • Compound Plate Preparation:

    • Prepare a master plate of the this compound derivative library at a concentration of 1 mM in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well assay plate.

    • For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor solution (e.g., Celecoxib at 100 µM in DMSO).

  • Reagent Preparation:

    • COX-2 Enzyme Mix: Prepare a working solution of recombinant human COX-2 enzyme and heme in Tris-HCl buffer (pH 8.0). The final concentration in the assay well should be 100 nM.

    • Substrate Mix: Prepare a working solution of the fluorogenic substrate and arachidonic acid in Tris-HCl buffer. The final concentrations in the assay well should be 50 µM for the substrate and 10 µM for arachidonic acid.

  • Assay Procedure:

    • To the compound-containing assay plate, add 20 µL of the COX-2 Enzyme Mix to all wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Mix to all wells.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorogenic substrate used.

  • Data Analysis:

    • Normalization: The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)) where Signal_Compound is the fluorescence of the test compound well, Signal_Negative is the average fluorescence of the negative control wells (DMSO), and Signal_Positive is the average fluorescence of the positive control wells (e.g., Celecoxib).

    • Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

    • Dose-Response Curves: Primary hits are subjected to secondary screening where a range of concentrations are tested to determine the IC50 value.

Signaling Pathway

COX-2 Inflammatory Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Benzoxazole This compound Derivative Benzoxazole->COX2 inhibits

Caption: Inhibition of the COX-2 Pathway by a Benzoxazole Derivative.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification of novel this compound-based inhibitors of COX-2. The identified hit compounds can serve as a starting point for further lead optimization in the development of new anti-inflammatory drugs. The benzoxazole scaffold continues to be a promising framework for the discovery of potent and selective modulators of various biological targets.[10][11][12][13]

References

Application Notes and Protocols: 2,7-Diethylbenzo[d]oxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The benzoxazole scaffold is a key pharmacophore in numerous clinically used drugs and investigational agents. While specific research on 2,7-Diethylbenzo[d]oxazole is not extensively documented in publicly available literature, its structural similarity to other biologically active benzoxazoles suggests its potential as a valuable scaffold in drug discovery.

These application notes provide a comprehensive overview of the potential applications of this compound, drawing parallels from related benzoxazole derivatives. Detailed, adaptable protocols for its synthesis and biological evaluation are presented to facilitate further research into its pharmacological profile.

Potential Applications in Drug Discovery

Based on the activities of structurally related benzoxazole derivatives, this compound could be investigated for a variety of therapeutic applications:

  • Anticancer Activity: Many benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases or topoisomerases.

  • Antimicrobial Activity: The benzoxazole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties. These compounds can target essential microbial enzymes or disrupt cell wall synthesis.

  • Anti-inflammatory Activity: Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.

  • Neuroprotective Effects: Recent studies have explored the potential of benzoxazole derivatives in the context of neurodegenerative diseases, with some compounds showing protective effects against amyloid-beta-induced toxicity.

Data Presentation: Biological Activity of Representative Benzoxazole Derivatives

As no specific biological data for this compound is currently available, the following table summarizes the reported activities of various other substituted benzoxazole derivatives to provide a comparative context for future studies.

Compound IDSubstitution PatternTarget/AssayActivity (IC₅₀/MIC)Reference
BZ-1 2-PhenylMCF-7 (Breast Cancer Cell Line)5.2 µMFictional
BZ-2 5-Chloro-2-methylStaphylococcus aureus12.5 µg/mLFictional
BZ-3 2-(4-Methoxyphenyl)COX-2 Enzyme Inhibition0.8 µMFictional
BZ-4 2-Amino-5-nitroEscherichia coli25 µg/mLFictional

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid.

Materials:

  • 2-Amino-6-ethylphenol

  • Propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine 2-amino-6-ethylphenol (1 mmol) and propanoic acid (1.2 mmol).

  • Add polyphosphoric acid (PPA) (10 g) to the mixture.

  • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully add crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37 °C.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Synthetic Workflow for this compound

G A 2-Amino-6-ethylphenol D Condensation Reaction A->D B Propanoic acid B->D C Polyphosphoric Acid (PPA) Heat (150-160 °C) C->D Catalyst & Conditions E Workup and Purification D->E F This compound E->F G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF

Synthesis and Applications of Substituted Benzoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and diverse biological activities make them valuable scaffolds for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the synthesis and utilization of substituted benzoxazoles.

I. Synthesis of Substituted Benzoxazoles

The synthesis of the benzoxazole core is versatile, with numerous methods developed to introduce a wide array of substituents. One of the most common and efficient approaches is the condensation of 2-aminophenols with various functional groups such as carboxylic acids, aldehydes, or thioamides.

A. General One-Pot Synthesis of 2-Arylbenzoxazoles from o-Aminophenols and Aldehydes

This protocol describes a one-pot synthesis of 2-arylbenzoxazoles via the condensation of an o-aminophenol with an aromatic aldehyde, followed by oxidative cyclization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine o-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid such as zinc triflate (Zn(OTf)₂) (10 mol%) in ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 1 M sodium hydroxide solution (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow for One-Pot Synthesis of 2-Arylbenzoxazoles

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product o-Aminophenol o-Aminophenol Condensation & Oxidative Cyclization Condensation & Oxidative Cyclization o-Aminophenol->Condensation & Oxidative Cyclization Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation & Oxidative Cyclization Extraction Extraction Condensation & Oxidative Cyclization->Extraction Reaction Mixture Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Product 2-Arylbenzoxazole 2-Arylbenzoxazole Column Chromatography->2-Arylbenzoxazole Purified Product

Caption: Workflow for the one-pot synthesis of 2-arylbenzoxazoles.

II. Applications in Medicinal Chemistry

Substituted benzoxazoles exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

A. Anticancer Activity

Benzoxazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation. One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Substituted Benzoxazoles

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
1 2-(p-Methoxyphenyl)MCF-715.21[1]
2 2-(p-Chlorophenyl)MCF-726.31[1]
3 2-(p-tert-Butylphenyl)HepG223.61[1]
4 5-Methyl-2-(m-chlorophenyl)HepG210.50[1]
5 5-Chloro-2-(m-chlorophenyl)HepG228.36[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition G cluster_process DNA Replication Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binding Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Negative Supercoiling Replicated DNA Replicated DNA Supercoiled DNA->Replicated DNA Replication Fork Progression Benzoxazole Benzoxazole Derivative Benzoxazole->DNA Gyrase Inhibition G Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL EML Emissive Layer (Benzoxazole Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Metal) EIL->Cathode

References

Application Notes and Protocols: Benzoxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "2,7-diethylbenzo[d]oxazole" did not yield sufficient data in the public domain to generate a detailed report. Therefore, this document focuses on the broader, well-established applications of the parent benzoxazole scaffold as a fundamental building block in organic synthesis. The principles and protocols described herein are broadly applicable to substituted benzoxazoles and serve as a foundational guide.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This aromatic scaffold is of significant interest in organic synthesis and medicinal chemistry due to its presence in a wide array of biologically active molecules and functional materials.[1][2][3][4][5][6][7][8][9] The inherent structural features of the benzoxazole nucleus, including its planarity and ability to participate in various intermolecular interactions, make it a privileged scaffold in drug discovery.[1][7][8] Benzoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][7][10][11]

This document provides an overview of the applications of benzoxazole as a synthetic building block, including key reaction protocols and quantitative data for representative transformations.

Synthetic Strategies for Benzoxazole Derivatives

The construction of the benzoxazole core is a cornerstone of its application. The most prevalent synthetic approach involves the condensation of 2-aminophenols with various carbonyl compounds.[4][6][12] Additionally, functionalization of the pre-formed benzoxazole ring allows for the introduction of diverse substituents.

General Synthesis of 2-Substituted Benzoxazoles

A widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenol with aldehydes, followed by oxidative cyclization.[4][6]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

This protocol is adapted from a general procedure using a Brønsted acidic ionic liquid gel as a catalyst.[13]

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • Brønsted acidic ionic liquid (BAIL) gel

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 5 mL vessel, add 2-aminophenol (1 mmol, 0.119 g), benzaldehyde (1 mmol, 0.106 g), and the BAIL gel catalyst (0.010 g, 1.0 mol %).

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Benzoxazole Synthesis:

The following table summarizes the yields of various 2-substituted benzoxazoles synthesized using the above protocol with different aldehydes.

AldehydeProductYield (%)
Benzaldehyde2-Phenylbenzoxazole98
4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole95
4-Methylbenzaldehyde2-(4-Methylphenyl)benzoxazole92
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole96
2-Naphthaldehyde2-(Naphthalen-2-yl)benzoxazole93

Data adapted from Nguyen et al., ACS Omega 2019.[13]

Logical Workflow for Benzoxazole Synthesis:

cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Catalyst BAIL Gel Catalyst->Condensation Temperature 130 °C Temperature->Condensation Time 5 hours Time->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Product 2-Substituted Benzoxazole Cyclization->Product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Applications in Medicinal Chemistry

The benzoxazole scaffold is a key building block in the development of new therapeutic agents. Its derivatives have been extensively studied for a variety of biological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[3][5][10] These compounds often exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.

Signaling Pathway Inhibition by a Benzoxazole Derivative:

The following diagram illustrates a hypothetical signaling pathway inhibited by a benzoxazole-based drug candidate.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Cancer_Cell_Growth Cancer Cell Growth Gene_Expression->Cancer_Cell_Growth Benzoxazole_Inhibitor Benzoxazole Derivative Benzoxazole_Inhibitor->Signaling_Cascade Inhibits

Caption: Inhibition of a cancer cell signaling pathway by a benzoxazole derivative.

Antimicrobial Activity

Benzoxazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[11][14]

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol describes a general method for evaluating the antimicrobial activity of synthesized benzoxazole compounds.

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient broth or agar

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

  • Sterile microplates or petri dishes

Procedure:

  • Prepare stock solutions of the benzoxazole derivatives in a suitable solvent (e.g., DMSO).

  • Prepare a standardized inoculum of the microbial strain.

  • Broth Microdilution Method: a. In a 96-well microplate, prepare serial dilutions of the benzoxazole compounds in the appropriate growth medium. b. Add the microbial inoculum to each well. c. Include positive (microbes only) and negative (medium only) controls, as well as a control with the standard drug. d. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. e. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Agar Disk Diffusion Method: a. Spread the microbial inoculum evenly on the surface of an agar plate. b. Apply sterile paper disks impregnated with known concentrations of the benzoxazole derivatives to the agar surface. c. Incubate the plate under appropriate conditions. d. Measure the diameter of the zone of inhibition around each disk.

Quantitative Data for Antimicrobial Activity:

The following table presents hypothetical MIC values for a series of benzoxazole derivatives against common microbial strains.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Benzoxazole-A163264
Benzoxazole-B81632
Benzoxazole-C4816
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

This is representative data; actual values will vary depending on the specific compound and microbial strain.

Conclusion

The benzoxazole scaffold is a highly versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives continue to make it a focal point of research. The protocols and data presented here offer a glimpse into the vast potential of benzoxazoles for creating novel molecules with significant therapeutic and material science applications.

References

Troubleshooting & Optimization

troubleshooting 2,7-Diethylbenzo[d]oxazole solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,7-Diethylbenzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound, a derivative of benzoxazole, is predicted to have low aqueous solubility. Benzoxazoles are generally aromatic, heterocyclic compounds that are sparingly soluble in water but show improved solubility in organic solvents.[1][2][3] The diethyl substitution on the benzene ring further increases the lipophilicity of the molecule, likely decreasing its solubility in polar solvents.

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can be attributed to several factors:

  • Low intrinsic aqueous solubility: The compound may have reached its solubility limit in your buffer system.

  • pH-dependent solubility: The charge state of the molecule can change with pH, affecting its solubility. While benzoxazole itself is a weak base, the overall solubility of its derivatives can be influenced by the pH of the medium.

  • "Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.

  • Solvent shock: If you are adding the compound from a concentrated organic stock solution, the rapid change in solvent polarity can cause it to precipitate.

Q3: What solvents are recommended for dissolving this compound?

For initial stock solutions, it is advisable to use polar aprotic organic solvents. Based on the general properties of benzoxazole derivatives, the following solvents are recommended, starting with the most common:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your experimental medium.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

If you are encountering precipitation or low solubility of this compound in your aqueous experimental buffer, follow these steps:

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Solubility Issue in Aqueous Buffer check_concentration Is the final concentration of the compound too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes optimize_dmso Is the final concentration of DMSO/organic solvent >1%? check_concentration->optimize_dmso No reduce_concentration->optimize_dmso adjust_dmso Adjust stock concentration to keep final organic solvent ≤1% optimize_dmso->adjust_dmso Yes use_solubilizing_agents Consider using solubilizing agents optimize_dmso->use_solubilizing_agents No adjust_dmso->use_solubilizing_agents end End: Solubility Optimized use_solubilizing_agents->end

Caption: Workflow for troubleshooting poor aqueous solubility.

Experimental Protocols:

Protocol 1: Preparation of a Concentrated Stock Solution

  • Accurately weigh a small amount of this compound.

  • Add a minimal amount of 100% DMSO to dissolve the compound completely. Aim for a high concentration (e.g., 10-50 mM).

  • Gently vortex or sonicate the solution if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution into Aqueous Buffer

  • Warm the stock solution to room temperature before use.

  • While vortexing the aqueous buffer, add the required volume of the stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically ≤1%) to avoid solvent effects on your experiment.

Issue 2: Selecting an Appropriate Solvent System

To determine the best solvent for this compound, a systematic solubility test should be performed.

Data Presentation: Solubility of this compound in Common Laboratory Solvents (Hypothetical Data)

SolventDielectric Constant (Approx.)Predicted Solubility (mg/mL) at 25°C
Water80.1< 0.01
Phosphate-Buffered Saline (PBS)~80< 0.01
Methanol32.75 - 10
Ethanol24.510 - 20
Dimethyl Sulfoxide (DMSO)47.2> 50
Dimethylformamide (DMF)38.3> 50

Experimental Protocol: Solubility Assessment

  • Add a pre-weighed amount of this compound (e.g., 1 mg) to a series of vials.

  • To each vial, add a small, precise volume (e.g., 100 µL) of a different solvent to be tested.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another measured amount of the compound and repeat until saturation is reached.

  • If the compound does not dissolve, incrementally add more solvent until it does, keeping track of the total volume added.

  • This will provide an estimate of the solubility in each solvent.

Issue 3: Compound Degradation or Instability

Benzoxazole and its derivatives are generally stable aromatic compounds.[3] However, prolonged exposure to harsh conditions can lead to degradation.

Troubleshooting Potential Degradation:

Degradation_Troubleshooting start Start: Suspected Compound Degradation check_storage Was the compound stored properly (dry, dark, cold)? start->check_storage improper_storage Review storage conditions check_storage->improper_storage No check_solution_age Is the stock solution fresh? check_storage->check_solution_age Yes improper_storage->check_solution_age old_solution Prepare fresh stock solution check_solution_age->old_solution No check_experimental_conditions Are experimental conditions (pH, temp) extreme? check_solution_age->check_experimental_conditions Yes old_solution->check_experimental_conditions harsh_conditions Modify experimental protocol to milder conditions check_experimental_conditions->harsh_conditions Yes end End: Degradation Minimized check_experimental_conditions->end No harsh_conditions->end

Caption: Logical steps to troubleshoot compound degradation.

Recommendations for Ensuring Compound Stability:

  • Storage: Store the solid compound and stock solutions at low temperatures (-20°C or -80°C), protected from light.

  • Fresh Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • pH Monitoring: Be mindful of the pH of your experimental solutions, as highly acidic or basic conditions could potentially affect the integrity of the benzoxazole ring over time.

References

Technical Support Center: Synthesis of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2,7-Diethylbenzo[d]oxazole. The primary synthetic route discussed is the condensation reaction between 2-amino-6-ethylphenol and a propionyl group source (e.g., propionic acid, propionyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common synthesis involves the condensation of 2-amino-6-ethylphenol with a source of a propionyl group, such as propionic acid or its derivatives (e.g., acyl chloride, anhydride). The reaction typically proceeds via two key steps: first, the formation of an amide intermediate (N-(2-hydroxy-3-ethylphenyl)propanamide), followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.

Q2: What are the critical starting materials for this synthesis?

A2: The essential precursors are 2-amino-6-ethylphenol and a reagent to provide the 2-position ethyl group, most commonly propionic acid or propionyl chloride. The purity of these starting materials is crucial for achieving high yields and minimizing side reactions.

Q3: Why is a catalyst often required for this reaction?

A3: A catalyst is typically used to facilitate the dehydration and ring-closing step of the reaction. While thermal condensation is possible, it often requires high temperatures. Various catalysts, including Brønsted acids (e.g., methanesulfonic acid), Lewis acids, and heterogeneous catalysts, can promote the reaction under milder conditions, leading to higher yields and fewer side products.[1][2][3]

Q4: Can I use other propionyl sources besides propionic acid?

A4: Yes, more reactive derivatives like propionyl chloride or propionic anhydride can be used. These reagents often allow the reaction to proceed at lower temperatures and may not require a strong acid catalyst for the initial amide formation. However, they can be more sensitive to moisture and may generate corrosive byproducts like HCl.

Reaction Scheme & Workflow

The synthesis of this compound follows a straightforward condensation and cyclization pathway. The general experimental workflow involves careful reagent mixing, controlled heating, reaction monitoring, and product purification.

reaction_pathway reagent1 2-amino-6-ethylphenol intermediate Amide Intermediate reagent1->intermediate Condensation reagent2 Propionic Acid reagent2->intermediate product This compound intermediate->product Cyclization/ Dehydration

Caption: General reaction pathway for this compound synthesis.

experimental_workflow start Start: Reagent Preparation setup Combine 2-amino-6-ethylphenol, propionic acid, and catalyst in solvent start->setup reaction Heat reaction mixture (e.g., 80-130°C) setup->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Quench reaction and perform aqueous workup monitor->workup Upon completion extraction Extract product with organic solvent workup->extraction purification Purify crude product (Column Chromatography) extraction->purification analysis Characterize final product (NMR, MS) purification->analysis end_node End: Pure Product analysis->end_node

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the common causes?

A: Several factors can lead to low yield. Systematically check the following:

  • Insufficient Reaction Temperature or Time: The cyclization step is often the rate-limiting part of the synthesis and may require elevated temperatures (100-140°C) and extended reaction times (5-24 hours).[1]

  • Catalyst Inactivity: If using a catalyst, ensure it has not degraded. For example, some Lewis acids are sensitive to moisture. Heterogeneous catalysts may need activation or may have lost activity from previous uses.[1]

  • Poor Quality Reagents: Use pure 2-amino-6-ethylphenol and propionic acid. Impurities can inhibit the catalyst or lead to side reactions.

  • Presence of Water: The final cyclization step involves dehydration. Excess water in the reaction mixture can shift the equilibrium away from the product. Consider using a Dean-Stark apparatus if running the reaction in a suitable solvent like toluene.

Problem 2: Significant Formation of Side Products

Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these impurities?

A: Common side products include:

  • Unreacted Amide Intermediate: This is the most common "side product" if the reaction has not gone to completion. The solution is often to increase the reaction temperature, add more catalyst, or prolong the reaction time.

  • Polymerization/Degradation: Phenols can be susceptible to oxidation and polymerization at high temperatures, especially if oxygen is not excluded from the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Diacylated Product: If using a highly reactive acylating agent like propionyl chloride, it's possible for the hydroxyl group to be acylated in addition to the amine, forming an ester. This ester can be hydrolyzed back to the desired product during an aqueous workup, but it complicates the reaction mixture.

troubleshooting_guide start Problem Detected low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products purification_issue Purification Difficulty start->purification_issue check_temp Increase Temperature/Time? low_yield->check_temp check_completion Is amide intermediate present? side_products->check_completion check_polarity Product and impurities co-eluting? purification_issue->check_polarity check_catalyst Check Catalyst Activity? check_temp->check_catalyst No sol_yield Re-run with higher temp, longer time, or fresh catalyst. check_temp->sol_yield Yes check_reagents Verify Reagent Purity? check_catalyst->check_reagents No check_catalyst->sol_yield Yes check_reagents->sol_yield Yes check_atmosphere Run under inert atmosphere? check_completion->check_atmosphere No sol_side_products Force reaction to completion. Consider inert atmosphere. check_completion->sol_side_products Yes check_atmosphere->sol_side_products Yes sol_purification Optimize chromatography: - Change solvent system - Try different stationary phase check_polarity->sol_purification Yes

Caption: A decision tree for troubleshooting common synthesis issues.
Problem 3: Purification Challenges

Q: I am having trouble separating my product from impurities using column chromatography.

A: this compound is a relatively nonpolar molecule.

  • Co-elution with Starting Material: The 2-amino-6-ethylphenol starting material is significantly more polar than the product and should be easily separated. If it persists, your reaction has not gone to completion.

  • Optimizing Solvent System: If your product is co-eluting with a nonpolar impurity, you may need to use a less polar mobile phase for chromatography (e.g., increasing the hexane-to-ethyl acetate ratio).

  • Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system or trituration to precipitate the desired compound.[4]

Data on Reaction Condition Optimization

The optimal conditions for benzoxazole synthesis can vary. The following table summarizes general findings from the literature that can be applied to the optimization of the this compound synthesis.

ParameterCondition ExploredGeneral OutcomeReference
Catalyst Brønsted Acid (e.g., MsOH)Effective for cyclization, often requires heating.[3]
Lewis Acid (e.g., Sm(OTf)₃)Can work under mild conditions, sometimes in aqueous media.[2]
Heterogeneous (e.g., BAIL gel)Allows for easy catalyst recovery and reuse; often requires higher temperatures.[1]
No CatalystPossible under high temperatures (thermal condensation) but may lead to lower yields.
Solvent Toluene / XyleneGood for azeotropic removal of water.[3]
Dichloroethane (DCE)Common solvent for Tf₂O-promoted reactions.[5]
AcetonitrileUsed in some modern catalytic systems.[1]
Solvent-FreeEnvironmentally friendly; typically requires high temperatures (e.g., 130°C).[1][6]
Temperature Room TemperatureGenerally insufficient for cyclization unless highly reactive reagents are used.
50 - 80°CMild conditions, often employed with efficient catalysts.[5][6]
100 - 140°CCommonly required for driving the reaction to completion, especially without a catalyst or with heterogeneous catalysts.[1]

Experimental Protocols

Protocol 1: Synthesis using Polyphosphoric Acid (PPA) as Catalyst and Solvent

This is a classic and robust method for benzoxazole synthesis.

  • Reagent Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-amino-6-ethylphenol (1.0 eq).

  • Addition of Acid: Add propionic acid (1.1 eq).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) with stirring. The amount should be sufficient to ensure the mixture remains stirrable (approx. 10x the weight of the limiting reagent).

  • Reaction: Heat the mixture to 120-140°C and stir for 4-8 hours. Monitor the reaction progress by taking small aliquots, quenching with NaOH solution, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: After the reaction is complete, cool the mixture to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Tf₂O-Promoted Synthesis from Amide Precursor

This is a modern, mild alternative if the amide intermediate is prepared first.[5][7]

  • Amide Formation: First, synthesize N-(2-hydroxy-3-ethylphenyl)propanamide by reacting 2-amino-6-ethylphenol with propionyl chloride in the presence of a base like pyridine or triethylamine in a solvent like dichloromethane (DCM) at 0°C to room temperature. Purify this intermediate.

  • Cyclization Setup: Dissolve the purified amide (1.0 eq) and a non-nucleophilic base like 2-fluoropyridine (2.0 eq) in anhydrous DCM.

  • Tf₂O Addition: Cool the solution to 0°C and add triflic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[7]

  • Quenching: Quench the reaction by adding triethylamine (Et₃N).

  • Purification: Evaporate the solvent and purify the residue directly by column chromatography (silica gel, PE:EtOAc gradient) to obtain the desired product.[5][7]

References

Technical Support Center: Purification of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,7-Diethylbenzo[d]oxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery After Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting from the column. 2. Improper Column Packing: Channels in the silica gel can lead to poor separation. 3. Product Adsorption: The compound may be irreversibly adsorbing to the silica gel.1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give the product an Rf value of 0.2-0.4. For benzoxazoles, mixtures of petroleum ether and ethyl acetate or acetone and petroleum ether are often effective.[1][2] 2. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. 3. Use a Different Stationary Phase: Consider using a less acidic silica gel or an alternative stationary phase like alumina.
Product is an Oil Instead of a Solid After Purification 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point.1. High Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating. 2. Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble. Stir the mixture to induce crystallization of the product. Heptane is a common non-solvent used for this purpose.[3]
Multiple Spots on TLC After a Single Purification Step 1. Incomplete Reaction: Starting materials or reaction intermediates may still be present. 2. Product Degradation: The compound may be unstable on silica gel.1. Repeat Purification: A second purification step, such as recrystallization after column chromatography, may be necessary. 2. Use Alternative Purification: Consider preparative HPLC for difficult separations.[4] For compounds that decompose on silica, an alternative is to not use column chromatography.[5]
Recrystallization Yields No Crystals 1. Solvent Choice: The chosen solvent may be too good a solvent, preventing the product from precipitating upon cooling. 2. Concentration: The solution may be too dilute. 3. Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.1. Use a Solvent Pair: Dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and add a poor solvent (e.g., heptane, water) dropwise until turbidity persists.[3] Then, heat until the solution is clear and allow it to cool slowly. 2. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying benzoxazole derivatives like this compound are column chromatography and recrystallization.[1][6][7][8][9] Column chromatography is effective for separating the product from reaction byproducts and unreacted starting materials.[1][2][10] Recrystallization is a final polishing step to obtain a highly pure crystalline solid.[6][7][8]

Q2: What solvent systems are recommended for column chromatography of this compound?

A2: For benzoxazole derivatives, a common starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate or acetone.[1][2] The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis. A typical starting ratio could be 19:1 or 20:1 petroleum ether:acetone.[1][2]

Q3: My purified this compound is colored. Is this normal and how can I remove the color?

A3: Benzoxazole derivatives can sometimes be colored, often appearing as yellowish oils or solids.[2][6] If the color is due to impurities, a charcoal treatment can be effective.[3] This involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate), adding activated charcoal, stirring, and then filtering off the charcoal.[3]

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase HPLC can be a suitable method for the analysis and purification of benzoxazole derivatives.[4] A common mobile phase would consist of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape, especially if mass spectrometry detection is used.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

    • Add a layer of sand on top of the silica gel.

    • Wash the column with the eluent, making sure the solvent level never drops below the top of the silica.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent as needed to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallizing this compound. A patent for a substituted benzoxazole purification achieved 99.4% purity with an 87% recovery using a similar two-solvent method.[3]

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a good solvent (e.g., acetone) at room temperature.

    • Add a poor solvent (e.g., heptane) dropwise until the solution becomes cloudy.

    • Heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • If crystals form, this is a suitable solvent system.

  • Recrystallization Procedure:

    • Dissolve the bulk of the product in the minimum amount of the hot "good" solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "poor" solvent until the solution remains slightly turbid.

    • Heat the solution again until it is clear.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under a vacuum.

Data Presentation

Purification Step Solvents Key Parameters Expected Purity Expected Recovery
Recrystallization Acetone / AcetonitrileDissolve in acetone, add acetonitrile, cool.>99%High
Charcoal Treatment Ethyl AcetateDissolve at 75-80°C, add charcoal, stir, filter.Removes colored impurities~87%[3]
Precipitation Ethyl Acetate / HeptaneConcentrate ethyl acetate solution, add heptane, cool to 0-5°C.99.4%[3]High

Workflow Diagram

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision Purity Assessment tlc_analysis->decision column_chromatography Column Chromatography decision->column_chromatography Multiple Impurities recrystallization Recrystallization / Precipitation decision->recrystallization Minor Impurities charcoal Charcoal Treatment (if colored) decision->charcoal Product >95% Pure but colored final_product Pure this compound decision->final_product Product >99% Pure column_chromatography->tlc_analysis Check Fractions recrystallization->decision Re-assess Purity charcoal->recrystallization end Characterization (NMR, MS, etc.) final_product->end

Caption: Purification workflow for this compound.

References

Technical Support Center: 2,7-Diethylbenzo[d]oxazole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,7-Diethylbenzo[d]oxazole in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the general chemical properties of the benzoxazole ring system and may not be fully representative of the stability profile of this specific compound. It is highly recommended to perform compound-specific stability studies under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of benzoxazole derivatives, including this compound, in solution is primarily influenced by several factors:

  • pH: The benzoxazole ring is susceptible to hydrolysis, especially under acidic conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light Exposure: Similar to many heterocyclic compounds, benzoxazoles may be susceptible to photodegradation.

  • Presence of Oxidizing Agents: Benzoxazoles can be degraded by strong oxidizing agents.[3]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What is the expected primary degradation pathway for this compound in aqueous solutions?

A2: The most well-documented degradation pathway for benzoxazoles in aqueous solution is hydrolysis of the oxazole ring.[1][2] Under acidic conditions, this typically leads to ring-opening to form the corresponding 2-amidophenol derivative. For this compound, the expected hydrolysis product would be N-(2-hydroxy-3,6-diethylphenyl)acetamide.

Q3: What are the general recommendations for storing solutions of this compound?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended based on general laboratory practices for heterocyclic compounds:

  • Temperature: Store solutions at low temperatures, such as refrigeration (2-8 °C) or frozen.[4]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: If possible, maintain the pH of aqueous solutions in the neutral to slightly basic range to minimize acid-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Concentration Over Time in an Aqueous Solution.

Possible Cause: This is likely due to the hydrolysis of the benzoxazole ring, especially if the solution is acidic.[1][2] The rate of hydrolysis for benzoxazoles is known to be pH-dependent, with increased rates in acidic environments.[5]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions permit, adjust the pH of your stock solution to be neutral or slightly basic (pH 7-8). Use a suitable buffer system to maintain the pH.

  • Solvent Change: If an aqueous solution is not required for your immediate experiment, consider preparing stock solutions in a non-protic organic solvent such as DMSO or DMF, where the compound is likely to be more stable.

  • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the degradation that can occur during storage.

  • Storage Conditions: Ensure your solutions are stored at a low temperature (refrigerated or frozen) and protected from light.[4]

Issue 2: Appearance of a New Peak in HPLC or LC-MS Analysis of the Solution.

Possible Cause: The appearance of a new peak is indicative of compound degradation. For a benzoxazole derivative in an aqueous or protic solvent, the most probable degradation product is the hydrolyzed amidophenol.[1][2]

Troubleshooting Steps:

  • Characterize the Degradant: If possible, use techniques like LC-MS/MS or NMR to identify the structure of the new peak. This will help confirm the degradation pathway.

  • Review Solution Preparation and Storage:

    • Was the solution exposed to acidic or basic conditions?

    • Was the solution exposed to light or elevated temperatures for an extended period?

    • Are there any potential oxidizing agents in your solution?

  • Implement Stability-Enhancing Measures: Based on your findings, implement the appropriate measures outlined in Issue 1, such as pH control, use of aprotic solvents for stock solutions, and proper storage.

Issue 3: Inconsistent Experimental Results.

Possible Cause: Inconsistent results can arise from the use of partially degraded solutions of this compound. The concentration of the active compound may be decreasing over the course of your experiments.

Troubleshooting Steps:

  • Perform a Stability Check: Before starting a series of experiments, analyze your stock solution by a validated analytical method (e.g., HPLC-UV) to confirm the concentration and purity. Re-analyze the solution at the end of your experiments to assess if any degradation has occurred.

  • Standardize Solution Handling: Ensure that all solutions are handled consistently. This includes the solvent used, the pH, the storage temperature, and the duration of storage.

  • Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions to ensure the accuracy of the concentration.

Data Presentation

Table 1: Summary of Factors Affecting Benzoxazole Stability in Solution

FactorGeneral Effect on Benzoxazole StabilityMitigation Strategies
Acidic pH (pH < 7) Increased rate of hydrolysis to the corresponding amidophenol.[1][2][5]Maintain solutions at neutral or slightly basic pH; use buffered solutions.
Basic pH (pH > 8) Generally more stable than in acidic conditions, but very high pH may also promote hydrolysis.Maintain solutions in the neutral to slightly basic range (pH 7-8).
Elevated Temperature Accelerates the rate of degradation.Store solutions at low temperatures (e.g., 2-8 °C or frozen).[4]
Light Exposure Potential for photodegradation.Store solutions in amber vials or in the dark.
Oxidizing Agents Can lead to oxidative degradation of the benzoxazole ring.[3]Avoid contact with strong oxidizing agents; consider storage under an inert atmosphere.
Protic Solvents (e.g., water, methanol) Can participate in hydrolysis reactions.Use aprotic solvents (e.g., DMSO, DMF) for stock solutions when possible.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

Objective: To determine the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector

  • Temperature-controlled incubator

  • Photostability chamber (optional)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Test Solution Preparation: Dilute the stock solution into the different aqueous buffer solutions to achieve the desired final concentration. Prepare solutions in both amber and clear vials to assess photostability.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration and purity.

  • Incubation:

    • Temperature Stability: Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C) in the dark.

    • Photostability: Expose the clear vials to a controlled light source, while keeping a set of amber vials as dark controls at the same temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 4, 8, 24, 48 hours, and 1 week), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Identify and quantify any major degradation products.

Visualizations

Hydrolysis_Pathway This compound This compound Protonation_of_Nitrogen Protonation of Nitrogen Atom This compound->Protonation_of_Nitrogen + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation_of_Nitrogen->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening N-(2-hydroxy-3,6-diethylphenyl)acetamide N-(2-hydroxy-3,6-diethylphenyl)acetamide (Hydrolysis Product) Ring_Opening->N-(2-hydroxy-3,6-diethylphenyl)acetamide

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation Stock_Solution Prepare Stock Solution (e.g., in DMSO) Test_Solutions Prepare Test Solutions (in various buffers/solvents) Stock_Solution->Test_Solutions T0_Analysis Time Zero (T0) HPLC Analysis Test_Solutions->T0_Analysis Conditions Incubate under varied conditions (pH, Temp, Light) T0_Analysis->Conditions Time_Point_Analysis Time-Point HPLC Analysis Data_Analysis Data Analysis: % Remaining, Degradant Formation Time_Point_Analysis->Data_Analysis Compare to T0 Conditions->Time_Point_Analysis At specified intervals

Caption: General experimental workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Synthesis of 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in avoiding common side reactions during the synthesis of 2,7-Diethylbenzo[d]oxazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction, suboptimal reaction temperature, or inefficient purification are common culprits.

  • Incomplete Cyclization: The cyclization of the intermediate amide to the benzoxazole ring is a critical step. Ensure your dehydrating agent (e.g., polyphosphoric acid) is of good quality and used in sufficient quantity. For thermally driven cyclizations, ensure the reaction temperature is high enough to drive the reaction to completion.

  • Reaction Temperature: The optimal temperature for the condensation and cyclization can vary. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product. A stepwise increase in temperature can be beneficial; for instance, initial stirring at a lower temperature followed by heating to a higher temperature for cyclization.

  • Purification Losses: this compound is a relatively non-polar molecule. During workup, ensure complete extraction from the aqueous phase using an appropriate organic solvent. Purification by column chromatography can also lead to losses if the silica gel is too acidic or if the compound streaks. Neutralizing the silica gel with triethylamine in the eluent can sometimes mitigate this. Recrystallization is often a good method for purification, but solvent choice is crucial to maximize recovery.

Question 2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could this be and how do I prevent its formation?

Answer: A common polar byproduct in benzoxazole synthesis is the uncyclized N-acylated 2-aminophenol intermediate. This occurs when the initial acylation of the amino group of 2-amino-3,6-diethylphenol proceeds, but the subsequent intramolecular cyclization to form the oxazole ring is incomplete.

To minimize the formation of this intermediate, consider the following:

  • Stronger Dehydrating Conditions: If using a catalyst like polyphosphoric acid (PPA), ensure it is sufficiently fresh and viscous, indicating a high phosphorus pentoxide content, which is crucial for efficient dehydration.

  • Higher Reaction Temperature and Longer Reaction Time: Driving the equilibrium towards the cyclized product may require more forcing conditions. Cautiously increasing the reaction temperature and extending the reaction time can promote complete cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

  • Alternative Synthetic Routes: If the issue persists, consider a two-step approach where the N-acylated intermediate is first isolated and then subjected to cyclization under different, optimized conditions.

Question 3: My final product seems to be contaminated with a high molecular weight impurity. What is the likely identity of this impurity?

Answer: The formation of a high molecular weight impurity could be due to the formation of a bis-benzoxazole derivative or other polymeric materials. This can occur if a dicarboxylic acid is present as an impurity in the propanoic acid or if side reactions between benzoxazole molecules are triggered by harsh reaction conditions.

To avoid this:

  • Use High-Purity Reagents: Ensure the propanoic acid and the 2-amino-3,6-diethylphenol are of high purity.

  • Control Reaction Stoichiometry: Use a slight excess of the 2-amino-3,6-diethylphenol to ensure the complete consumption of the carboxylic acid, which can help prevent dimerization if a dicarboxylic acid impurity is present.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote polymerization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of substituted benzoxazoles, which can be extrapolated to the synthesis of this compound.

Catalyst/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Polyphosphoric Acid (PPA)120-1802-685-95Can be viscous and difficult to stir. Workup requires quenching with ice water.
Eaton's Reagent (P₂O₅ in MeSO₃H)80-1201-490-98Less viscous than PPA, allowing for better mixing.
Thermal (no catalyst)>2004-1270-85Requires high temperatures, which can lead to decomposition.

Experimental Protocols

Synthesis of this compound using Polyphosphoric Acid (PPA)

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (10 eq by weight to the limiting reagent).

  • Reaction Initiation: To the stirred PPA, add 2-amino-3,6-diethylphenol (1.0 eq) and propanoic acid (1.1 eq).

  • Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete, cool the mixture to approximately 80°C and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Visualizations

reaction_pathway start 2-Amino-3,6-diethylphenol + Propanoic Acid intermediate N-(2-hydroxy-3,6-diethylphenyl)propanamide (Uncyclized Intermediate) start->intermediate Acylation product This compound intermediate->product Cyclization/ Dehydration side_product Bis-benzoxazole/Polymeric Impurities intermediate->side_product Dimerization/ Polymerization

Caption: Reaction pathway for the synthesis of this compound showing the desired product and potential side products.

troubleshooting_workflow start Low Yield or Impure Product check_purity Analyze crude product by TLC/LC-MS start->check_purity incomplete_reaction Incomplete Reaction: - Increase temperature/time - Check dehydrating agent check_purity->incomplete_reaction Unreacted starting material present side_products Significant Side Products: - Optimize stoichiometry - Lower temperature check_purity->side_products Multiple spots/ peaks observed purification_issue Purification Issues: - Recrystallize from different solvent - Use neutral silica gel check_purity->purification_issue Streaking on TLC or poor recovery end Improved Yield/ Purity incomplete_reaction->end side_products->end purification_issue->end

Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.

Technical Support Center: Photostability of 2,7-Diethylbenzo[d]oxazole for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2,7-Diethylbenzo[d]oxazole and similar benzoxazole-based fluorescent probes in imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence imaging experiments.

Question: Why is my fluorescent signal weak or absent?

Answer: A weak or absent signal can stem from several factors. Firstly, ensure that the excitation and emission filters on your microscope are correctly matched to the spectral profile of this compound. Improper filter sets will lead to inefficient excitation and/or poor collection of the emitted fluorescence. Secondly, the concentration of the probe may be too low. We recommend performing a concentration titration to determine the optimal staining concentration for your specific application. Additionally, check the pH of your imaging buffer, as the fluorescence of many probes is pH-sensitive. Finally, prolonged or intense illumination can lead to photobleaching, which is the irreversible photochemical destruction of the fluorophore.

Question: How can I minimize photobleaching of this compound during my experiment?

Answer: To minimize photobleaching, it is crucial to reduce the overall exposure of the sample to excitation light.[1][2][3] This can be achieved by:

  • Reducing Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[4] Neutral density filters can be employed to attenuate the excitation light.[1][4]

  • Minimizing Exposure Time: Use the shortest possible exposure time for your camera.

  • Using Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium. These reagents work by scavenging free radicals that contribute to the photobleaching process.[4]

  • Imaging Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

  • Choosing Photostable Probes: Benzoxazole derivatives are known for their relatively high photostability.

Question: I am observing high background fluorescence. What can I do to reduce it?

Answer: High background can obscure your signal of interest and can be caused by several factors:

  • Excess Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and high background. Ensure you are using the optimal concentration determined from a titration experiment.

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound probe in the sample. Increase the number and/or duration of your wash steps.

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[5][6] This is particularly common in the green and yellow regions of the spectrum. To mitigate autofluorescence, you can:

    • Use a dye that emits in the far-red or near-infrared region, where autofluorescence is typically lower.[5]

    • Treat your sample with an autofluorescence quenching agent.

    • Use spectral unmixing techniques if your imaging software supports it.

  • Non-Specific Binding: The probe may be binding non-specifically to cellular components.[7] This can sometimes be reduced by including a blocking agent, such as bovine serum albumin (BSA), in your staining buffer. The hydrophobicity of a dye can influence its propensity for non-specific binding.[8]

Question: My images show uneven or patchy staining. How can I resolve this?

Answer: Uneven staining can be due to issues with sample preparation or probe application.[7] Ensure that your cells or tissue are properly fixed and permeabilized (if targeting an intracellular structure) to allow for uniform access of the probe to its target. During the staining step, ensure the entire sample is evenly covered with the probe solution and gently agitate if necessary to promote uniform distribution.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound?

Q2: How does the cellular environment affect the fluorescence of this compound?

The fluorescence properties of many organic dyes, including benzoxazole derivatives, can be sensitive to the local environment. Factors such as pH, polarity, and the presence of quenching species can influence the fluorescence quantum yield and lifetime. It is advisable to characterize the fluorescence behavior of the probe in a buffer system that mimics the expected intracellular environment.

Q3: Can I use this compound for live-cell imaging?

The suitability of this compound for live-cell imaging depends on its cell permeability and potential cytotoxicity. These properties should be experimentally evaluated for your cell type of interest. For live-cell imaging, it is especially critical to minimize light exposure to reduce both photobleaching and phototoxicity, which can harm the cells.[9]

Q4: What are the key considerations when designing a multi-color imaging experiment with a benzoxazole dye?

When using this compound in a multi-color experiment, it is essential to choose other fluorophores with minimal spectral overlap to avoid bleed-through between channels. Ensure that the excitation and emission spectra of all dyes are compatible with the filter sets on your microscope. Additionally, perform single-color control experiments to confirm the absence of significant spectral bleed-through.

Quantitative Data

The following table summarizes hypothetical photostability data for a generic benzoxazole-based fluorescent probe under continuous illumination, illustrating how such data is typically presented. The photobleaching half-life (t₁₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

ParameterValueConditions
Excitation Maximum~390 nmIn PBS, pH 7.4
Emission Maximum~450 nmIn PBS, pH 7.4
Photobleaching Half-life (t₁₂)> 5 minutesContinuous illumination at 10 W/cm²
Quantum Yield> 0.8In ethanol

Experimental Protocols

Protocol for Assessing Photostability

This protocol outlines a general method for quantifying the photostability of a fluorescent probe.

  • Sample Preparation:

    • Prepare a solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration that gives a strong but not saturating fluorescence signal.

    • Alternatively, stain cells or tissue with the probe according to your standard protocol.

    • Mount the sample on a microscope slide.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest for continuous illumination.

    • Set the imaging parameters:

      • Excitation wavelength and intensity.

      • Camera exposure time and gain.

    • Acquire a time-lapse series of images of the selected region. The time interval between images will depend on the expected rate of photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Correct for any background fluorescence by measuring the intensity of an unstained region.

    • Normalize the background-corrected intensity values to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁₂) from the resulting decay curve.

Visualizations

TroubleshootingWorkflow Start Start: Imaging Issue WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground Photobleaching Rapid Photobleaching Start->Photobleaching UnevenStaining Uneven Staining Start->UnevenStaining CheckFilters Check Microscope Filter Sets WeakSignal->CheckFilters Possible Cause CheckConcentration Check Probe Concentration WeakSignal->CheckConcentration Possible Cause HighBackground->CheckConcentration Possible Cause CheckWashing Optimize Wash Steps HighBackground->CheckWashing Possible Cause CheckAutofluorescence Assess Autofluorescence HighBackground->CheckAutofluorescence Possible Cause ReduceExposure Reduce Light Exposure Photobleaching->ReduceExposure Primary Solution CheckFixation Review Fixation/ Permeabilization UnevenStaining->CheckFixation Possible Cause CheckFilters->CheckConcentration If filters are correct CheckConcentration->CheckWashing If concentration is optimal SolutionFound Problem Resolved CheckConcentration->SolutionFound Titrate to optimal CheckWashing->CheckAutofluorescence If washing is sufficient CheckAutofluorescence->SolutionFound Use quenching or spectral unmixing UseAntifade Use Antifade Reagent ReduceExposure->UseAntifade For fixed samples ReduceExposure->SolutionFound For live and fixed UseAntifade->SolutionFound CheckFixation->SolutionFound Optimize protocol

Caption: A troubleshooting workflow for common fluorescence imaging issues.

PhotostabilityProtocol Start Start: Assess Photostability PrepSample Prepare Sample (Probe in solution or stained cells) Start->PrepSample SetupMicroscope Set Up Microscope (Focus, select ROI) PrepSample->SetupMicroscope AcquireTimelapse Acquire Time-Lapse Image Series SetupMicroscope->AcquireTimelapse AnalyzeIntensity Analyze Fluorescence Intensity (Measure mean intensity over time) AcquireTimelapse->AnalyzeIntensity CorrectBackground Correct for Background Fluorescence AnalyzeIntensity->CorrectBackground NormalizeData Normalize Intensity to Time Zero CorrectBackground->NormalizeData PlotAndCalculate Plot Decay Curve and Calculate Half-Life (t₁₂) NormalizeData->PlotAndCalculate End End: Photostability Quantified PlotAndCalculate->End

Caption: Experimental workflow for measuring fluorophore photostability.

References

Technical Support Center: 2,7-Diethylbenzo[d]oxazole Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using 2,7-Diethylbenzo[d]oxazole and minimize background fluorescence.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can mask the desired signal from this compound, leading to poor signal-to-noise ratios and difficulty in data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of background fluorescence.

Problem: High background fluorescence observed in imaging or plate reader assays.

Step 1: Identify the Source of Background Fluorescence

The first step in troubleshooting is to determine the origin of the unwanted fluorescence. This can be achieved by running a series of control experiments.

Experimental Workflow for Identifying Background Source

cluster_controls Control Experiments cluster_analysis Analysis cluster_conclusion Potential Source Unstained Sample Unstained Sample High BG in Unstained High BG in Unstained Unstained Sample->High BG in Unstained Vehicle Control Vehicle Control High BG in Vehicle High BG in Vehicle Vehicle Control->High BG in Vehicle Reagent Blank Reagent Blank High BG in Blank High BG in Blank Reagent Blank->High BG in Blank Autofluorescence Autofluorescence High BG in Unstained->Autofluorescence Indicates Compound/Vehicle Fluorescence Compound/Vehicle Fluorescence High BG in Vehicle->Compound/Vehicle Fluorescence Indicates Reagent/Vessel Fluorescence Reagent/Vessel Fluorescence High BG in Blank->Reagent/Vessel Fluorescence Indicates

Caption: Workflow for diagnosing the source of background fluorescence.

Step 2: Implement Solutions Based on the Identified Source

Once the likely source of the background has been identified, targeted strategies can be employed to reduce it.

Source of Background Recommended Actions
Autofluorescence - Chemical Quenching: Treat samples with reagents like Sodium Borohydride or Sudan Black B.[1][2] - Photobleaching: Expose the sample to light to reduce the fluorescence of endogenous fluorophores before imaging.[3][4][5][6] - Spectral Unmixing: Use imaging software to separate the autofluorescence spectrum from the this compound signal.[7][8][9][10][11] - Fixation Method: If applicable, consider using an alternative fixation method to aldehyde-based fixatives, such as chilled methanol or ethanol.[2][12][13]
Compound/Vehicle Fluorescence - Optimize Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background. - Vehicle Check: Test different solvents or vehicles for your compound to find one with lower intrinsic fluorescence.[14]
Reagent/Vessel Fluorescence - Use Appropriate Media: For live-cell imaging, use phenol red-free media or specialized low-fluorescence media.[13][14] - Select Low-Fluorescence Vessels: Switch from plastic-bottom plates to glass-bottom or other low-fluorescence imaging plates.[13][14] - Check Reagent Purity: Ensure all buffers and reagents are of high purity and are not contaminated with fluorescent impurities.
Non-Specific Binding - Increase Wash Steps: Thoroughly wash samples after incubation with this compound to remove any unbound compound.[15][16] - Blocking: If working with tissues or cells, use appropriate blocking buffers to minimize non-specific binding.[15]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of autofluorescence in biological samples?

A1: Autofluorescence in biological samples can originate from several endogenous molecules and sample preparation steps. Common sources include:

  • Endogenous Fluorophores: Molecules such as NADH, collagen, elastin, and lipofuscin naturally fluoresce.[1][7]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[2][17]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[1] It is recommended to perfuse tissues with PBS prior to fixation to remove red blood cells.[1][2][12]

  • Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.[13]

Q2: How can I choose the right fluorophore to minimize the impact of autofluorescence?

A2: Autofluorescence is typically stronger in the blue and green spectral regions.[17] Therefore, selecting a fluorophore that excites and emits in the far-red or near-infrared spectrum can often help to avoid the spectral overlap with autofluorescence.[1][2][17] It is also beneficial to choose bright and photostable fluorophores to maximize the signal-to-noise ratio.[12]

Q3: What is spectral unmixing and how can it help reduce background fluorescence?

A3: Spectral unmixing is a computational technique used to separate the emission spectra of multiple fluorophores in an image, including the spectrum of autofluorescence.[7][8][9][10] By treating autofluorescence as a distinct spectral component, it can be mathematically subtracted from the image, resulting in a cleaner signal from the fluorophore of interest.[11]

Q4: Can photobleaching damage my sample?

A4: Photobleaching uses light to irreversibly destroy the fluorescence of unwanted fluorophores. While effective for reducing background, prolonged or high-intensity light exposure can potentially damage the sample. It is important to optimize the photobleaching conditions, such as exposure time and light intensity, to minimize any adverse effects on the sample integrity or the specific signal of interest.[3][5] Some modern imaging platforms offer filtered photobleaching to minimize tissue damage.

Q5: What are some chemical methods to quench autofluorescence?

A5: Several chemical reagents can be used to reduce autofluorescence.

  • Sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[1][2][12]

  • Sudan Black B and Eriochrome black T are effective in reducing lipofuscin-based autofluorescence.[1][2]

  • Commercially available quenching reagents, such as TrueVIEW, can also be effective.[1]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reduction of Aldehyde-Induced Autofluorescence

This protocol is suitable for fixed cells or tissue sections where aldehyde-based fixatives were used.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed samples

Procedure:

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS.

  • After the fixation and permeabilization steps, wash the samples twice with PBS.

  • Incubate the samples in the Sodium Borohydride solution for 15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each.

  • Proceed with your standard staining protocol for this compound.

Decision Tree for Sodium Borohydride Treatment

Start Start Aldehyde_Fixation Aldehyde Fixation Used? Start->Aldehyde_Fixation High_Autofluorescence High Autofluorescence Observed? Aldehyde_Fixation->High_Autofluorescence Yes Proceed_Staining Proceed with Staining Aldehyde_Fixation->Proceed_Staining No NaBH4_Treatment Perform NaBH4 Treatment High_Autofluorescence->NaBH4_Treatment Yes High_Autofluorescence->Proceed_Staining No NaBH4_Treatment->Proceed_Staining End End Proceed_Staining->End

Caption: Decision-making process for using Sodium Borohydride.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol can be applied to tissue sections before the staining procedure.

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp or LED).

  • Tissue sections mounted on slides.

Procedure:

  • Place the unstained slide on the microscope stage.

  • Expose the area of interest to the broad-spectrum light source using a low magnification objective (e.g., 10x or 20x).

  • The duration of photobleaching can vary from 15 minutes to a few hours, depending on the intensity of the light source and the level of autofluorescence.[4] It is recommended to start with a shorter duration and check the autofluorescence levels periodically.

  • After photobleaching, proceed with the staining protocol for this compound.

Note: The effectiveness of photobleaching should be balanced against potential photodamage to the tissue.

Quantitative Data Summary

The following table provides a hypothetical example of how to quantify the reduction in background fluorescence using different methods.

Treatment Method Mean Background Intensity (Arbitrary Units) Signal-to-Noise Ratio
No Treatment15002.5
Sodium Borohydride8004.8
Photobleaching (30 min)6505.9
Spectral Unmixing4009.2

Data are for illustrative purposes only.

References

Validation & Comparative

comparing 2,7-Diethylbenzo[d]oxazole with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent probes, benzoxazole derivatives are emerging as a versatile class of fluorophores with significant potential in various research and drug development applications. Their performance, however, must be critically evaluated against established fluorescent dyes. This guide provides a comparative analysis of a representative 2-aryl-perfluorobenzoxazole against two widely used fluorescent dyes, Coumarin 1 and Rhodamine 6G, supported by experimental data and detailed methodologies.

Due to the limited availability of specific photophysical data for 2,7-Diethylbenzo[d]oxazole, this guide will use a high-performance 2-aryl-perfluorobenzoxazole derivative as a representative of the benzoxazole class, based on published findings of derivatives with exceptionally high quantum yields.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is contingent on its specific photophysical properties. The following table summarizes the key performance indicators for our representative benzoxazole dye alongside Coumarin 1 and Rhodamine 6G.

Property2-Aryl-perfluorobenzoxazole (Representative)Coumarin 1Rhodamine 6G
Excitation Max (λex) ~350 - 400 nm (Estimated)375 nm[1][2]530 nm[3]
Emission Max (λem) ~450 - 550 nm (Estimated)446 nm[1]552 nm (in ethanol)
Molar Absorptivity (ε) High (Typical for class)23,500 cm⁻¹M⁻¹ (at 373.2 nm in ethanol)~116,000 cm⁻¹M⁻¹ (in ethanol)
Quantum Yield (Φf) Up to 0.990.73 (in ethanol)0.95[3]
Photostability Generally GoodModerateHigh[3]

Experimental Methodologies

Accurate comparison of fluorescent dyes necessitates standardized experimental protocols. Below are detailed methodologies for determining key photophysical parameters.

Determination of Fluorescence Quantum Yield (Φf)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with the test compound. For the benzoxazole and Coumarin 1, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) could be used. For Rhodamine 6G, Fluorescein in 0.1 M NaOH (Φf = 0.95) is a suitable standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The slope of these plots is proportional to the quantum yield.

  • Calculation: The quantum yield of the test compound (Φf_test) can be calculated using the following equation:

    Φf_test = Φf_std * (Slope_test / Slope_std) * (n_test² / n_std²)

    where Φf_std is the quantum yield of the standard, Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively, and n_test and n_std are the refractive indices of the solvents used for the test and standard solutions.

Assessment of Photostability

Photostability is a critical parameter that determines the useful lifetime of a fluorescent dye in an experiment. It is assessed by measuring the rate of photobleaching under continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent or a biological sample stained with the dye.

  • Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a suitable excitation light source (e.g., a laser or a mercury lamp) and a sensitive detector (e.g., a CCD camera or a photomultiplier tube).

  • Continuous Illumination: Continuously illuminate a defined region of the sample with the excitation light at a constant intensity.

  • Time-Lapse Imaging: Acquire a series of images of the illuminated region at regular time intervals.

  • Intensity Measurement: Measure the average fluorescence intensity of the illuminated region in each image.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the photostability of the dye. A slower decay rate signifies higher photostability.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for comparing fluorescent dyes and a conceptual signaling pathway where such dyes might be employed.

experimental_workflow Experimental Workflow for Fluorescent Dye Comparison cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis & Comparison Dye1 Prepare Dye 1 Solution Absorbance Measure Absorbance Spectra Dye1->Absorbance Photostability Assess Photostability Dye1->Photostability Dye2 Prepare Dye 2 Solution Dye2->Absorbance Dye2->Photostability Dye3 Prepare Dye 3 Solution Dye3->Absorbance Dye3->Photostability Emission Measure Emission Spectra Absorbance->Emission QuantumYield Calculate Quantum Yield Emission->QuantumYield CreateTable Create Comparison Table QuantumYield->CreateTable Photostability->CreateTable Conclusion Draw Conclusions CreateTable->Conclusion

Caption: Workflow for comparing fluorescent dyes.

signaling_pathway Conceptual Signaling Pathway Using a Fluorescent Reporter cluster_nucleus Nuclear Events Ligand Ligand Receptor Membrane Receptor Ligand->Receptor SecondMessenger Second Messenger Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene Activation Nucleus->ReporterGene FluorescentProtein Fluorescent Protein Expression (e.g., Benzoxazole-tagged) ReporterGene->FluorescentProtein Fluorescence Detectable Fluorescence FluorescentProtein->Fluorescence

Caption: A conceptual signaling pathway.

References

validation of 2,7-Diethylbenzo[d]oxazole as a biological marker

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for 2,7-Diethylbenzo[d]oxazole

Initial searches for the validation of this compound as a biological marker have not yielded specific experimental data or comparative studies. The available literature primarily focuses on the broad spectrum of biological activities of the larger family of oxazole and benzoxazole derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. While these compounds show therapeutic potential, specific validation of this compound as a quantifiable biomarker for a particular disease state is not documented in the provided information.

Therefore, this guide will present a comparative framework for the validation of a hypothetical novel biomarker, using established biomarkers for neurodegenerative diseases as a comparative example, as this is a well-documented area of biomarker research[4]. This framework can be applied to any new candidate biomarker, including this compound, should relevant data become available.

Comparative Analysis of Biomarker Performance

A crucial step in validating a new biomarker is to compare its performance against existing, validated markers. The following table provides a template for such a comparison, using placeholder data for a "Novel Biomarker" and published data for established cerebrospinal fluid (CSF) biomarkers for Alzheimer's Disease: Amyloid Beta (Aβ₄₂), Total Tau (t-tau), and Phosphorylated Tau (p-tau)[4].

Biomarker Parameter Value Reference Range Source
Novel Biomarker (Hypothetical) Sensitivity92%>90%[Hypothetical Study]
Specificity88%>85%[Hypothetical Study]
Diagnostic Accuracy90%>88%[Hypothetical Study]
Assay Variability (CV%)< 5%< 10%[Hypothetical Study]
Amyloid Beta (Aβ₄₂) Sensitivity85-95%Varies by assay[4]
Specificity80-90%Varies by assay[4]
Diagnostic Accuracy85-93%Varies by assay[4]
Assay Variability (CV%)5-15%Varies by assay[4]
Total Tau (t-tau) Sensitivity80-90%Varies by assay[4]
Specificity85-95%Varies by assay[4]
Diagnostic Accuracy83-92%Varies by assay[4]
Assay Variability (CV%)5-15%Varies by assay[4]
Phosphorylated Tau (p-tau) Sensitivity80-90%Varies by assay[4]
Specificity90-100%Varies by assay[4]
Diagnostic Accuracy88-95%Varies by assay[4]
Assay Variability (CV%)5-15%Varies by assay[4]

Experimental Protocols

The validation of a biomarker requires robust and reproducible experimental protocols. Below are outlines of standard methods used in biomarker discovery and validation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying a specific protein (the biomarker) in a biological sample.

  • Principle: An antibody specific to the biomarker is coated onto a multi-well plate. The sample is added, and the biomarker binds to the antibody. A second, enzyme-linked antibody is added, which also binds to the biomarker. A substrate is then added that reacts with the enzyme to produce a measurable signal (e.g., color change), the intensity of which is proportional to the amount of biomarker present.

  • Sample Types: Serum, plasma, cerebrospinal fluid, urine, tissue homogenates.

  • Key Steps:

    • Coating of capture antibody to the plate.

    • Blocking of non-specific binding sites.

    • Incubation with the sample.

    • Incubation with the detection antibody.

    • Addition of enzyme substrate.

    • Measurement of the signal.

  • Data Analysis: A standard curve is generated using known concentrations of the biomarker to quantify the amount in the unknown samples.

Mass Spectrometry (MS)

MS is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio.

  • Principle: The biomarker is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. A detector then measures the abundance of each ion.

  • Sample Types: Can be used with a wide variety of biological samples, often requiring sample preparation and chromatography for separation prior to MS analysis.

  • Key Steps:

    • Sample preparation (e.g., protein digestion for proteomics).

    • Chromatographic separation (e.g., liquid chromatography).

    • Ionization of the sample.

    • Mass analysis.

    • Detection.

  • Data Analysis: The resulting mass spectrum is used to identify and quantify the biomarker.

Visualizing the Biomarker Validation Workflow

The following diagram illustrates a typical workflow for the discovery and validation of a novel biological marker.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Discovery Hypothesis Generation & Candidate Discovery Verification Candidate Verification (e.g., MS, Microarray) Discovery->Verification Assay Assay Development & Optimization Verification->Assay Analytical Analytical Validation (Sensitivity, Specificity) Assay->Analytical Clinical Clinical Validation (Cohort Studies) Analytical->Clinical Regulatory Regulatory Approval Clinical->Regulatory ClinicalUse Clinical Application Regulatory->ClinicalUse

Caption: A typical workflow for the discovery, validation, and implementation of a novel biological marker.

This guide provides a foundational framework for the validation of a novel biomarker. The successful validation of any new marker, including the hypothetical case of this compound, would require the generation of robust experimental data following similar protocols and comparative analyses.

References

A Comparative Guide to the Biological Activities of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. While specific data on 2,7-Diethylbenzo[d]oxazole remains elusive in publicly available research, this guide provides a comparative overview of other benzoxazole derivatives, offering insights into their anticancer and antimicrobial potential supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic landscape of this versatile compound class.

Comparative Analysis of Biological Activity

Benzoxazole derivatives have been extensively studied for their potential as therapeutic agents. The following sections and data tables summarize the performance of various substituted benzoxazoles in anticancer and antimicrobial assays.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 11 MDA-MB-231 (Breast)5.63Sorafenib7.47
MCF-7 (Breast)3.79Sorafenib7.26
Compound 12 MDA-MB-231 (Breast)6.14Sorafenib7.47
MCF-7 (Breast)6.05Sorafenib7.26
Compound 12l HepG2 (Liver)10.50Sorafenib5.57
MCF-7 (Breast)15.21Sorafenib6.46
Compound 19 (4-NO₂ derivative) -0.0084 (8.4 nM)JZL1840.010 (10 nM)
Compound 20 (4-SO₂NH₂ derivative) -0.0076 (7.6 nM)JZL1840.010 (10 nM)

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives.

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2b Bacillus subtilis0.098Penicillin0.195
Staphylococcus aureus0.195Penicillin3.125
Escherichia coli0.78Penicillin50
A Benzoxazole Derivative Candida albicans isolate16--
Various Derivatives Enterococcus faecalis isolate64--

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the standard protocols used to generate the data presented above.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Compounds: The benzoxazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure optical density.

Visualizing Mechanisms and Workflows

Understanding the molecular pathways targeted by these compounds and the experimental processes used to evaluate them is critical for drug development.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Benzoxazole Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits experimental_workflow cluster_screening In Vitro Screening cluster_validation In Vivo Validation compound_synthesis Compound Synthesis (Benzoxazole Derivatives) primary_screening Primary Screening (e.g., MTT Assay) compound_synthesis->primary_screening dose_response Dose-Response Studies (IC50 Determination) primary_screening->dose_response secondary_assays Secondary Assays (e.g., Apoptosis, Cell Cycle) dose_response->secondary_assays hit_compounds Hit Compounds secondary_assays->hit_compounds animal_models Animal Models (e.g., Xenografts) hit_compounds->animal_models Advance to In Vivo efficacy_studies Efficacy Studies animal_models->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology lead_compound Lead Compound toxicology->lead_compound

comparative analysis of 2,7-Diethylbenzo[d]oxazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A critical precursor for the synthesis of 2,7-Diethylbenzo[d]oxazole is 2-amino-3,6-diethylphenol . This intermediate is not commercially available and a plausible two-step synthesis is proposed, starting from the commercially available 2,5-diethylphenol.

Part 1: Synthesis of Key Intermediate: 2-amino-3,6-diethylphenol

The proposed synthesis involves the nitration of 2,5-diethylphenol to introduce a nitro group ortho to the hydroxyl functionality, followed by the reduction of the nitro group to an amine.

G A 2,5-Diethylphenol B 2,5-Diethyl-6-nitrophenol A->B Nitration (HNO₃, H₂SO₄) C 2-amino-3,6-diethylphenol B->C Reduction (H₂, Pd/C)

Caption: Proposed synthetic pathway to the key intermediate 2-amino-3,6-diethylphenol.

Table 1: Summary of Synthesis Steps for 2-amino-3,6-diethylphenol

StepReactionReagents & CatalystSolventTemperatureEstimated Yield
1NitrationNitric Acid, Sulfuric AcidAcetic Acid0 - 10 °C80-90%
2ReductionHydrogen (H₂), 10% Palladium on Carbon (Pd/C)EthanolRoom Temp.>95%

Experimental Protocol: Synthesis of 2-amino-3,6-diethylphenol

Step 1: Synthesis of 2,5-Diethyl-6-nitrophenol

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-diethylphenol (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,5-diethyl-6-nitrophenol.

Step 2: Synthesis of 2-amino-3,6-diethylphenol

  • To a hydrogenation flask, add 2,5-diethyl-6-nitrophenol (1.0 eq) and a catalytic amount of 10% Pd/C (approx. 5 mol%).

  • Add ethanol as the solvent.

  • Seal the flask and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed. The reduction of nitrophenols is typically rapid.[1]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3,6-diethylphenol, which can be used in the next step or purified further by column chromatography if necessary.

Part 2: Comparative Analysis of this compound Synthesis Methods

With the key intermediate, 2-amino-3,6-diethylphenol, in hand, several methods can be employed for the final cyclization step to form the benzoxazole ring. This section compares three common and effective methods.

G cluster_start Key Intermediate cluster_methods Synthesis Methods cluster_product Final Product Start 2-amino-3,6-diethylphenol A Method A: Phillips Condensation Start->A + Propionic Acid (PPA, Heat) B Method B: Tf₂O-Promoted Amide Activation Start->B + N,N-Dimethylpropionamide (Tf₂O, 2-F-Pyr, RT) C Method C: Oxidative Condensation Start->C + Propionaldehyde (Catalyst, Oxidant) End This compound A->End B->End C->End

Caption: Comparative workflow for the synthesis of this compound from the key intermediate.

Table 2: Comparative Analysis of this compound Synthesis Methods

FeatureMethod A: Phillips CondensationMethod B: Tf₂O-Promoted Amide ActivationMethod C: Oxidative Condensation
Reagents Propionic AcidN,N-DimethylpropionamidePropionaldehyde
Catalyst/Promoter Polyphosphoric Acid (PPA)Triflic Anhydride (Tf₂O), 2-FluoropyridineVarious (e.g., Cu₂O, Brønsted acids)
Solvent PPA (acts as solvent) or high-boiling solventDichloromethane (DCM)Acetonitrile, DMSO, or solvent-free
Temperature High (150-220 °C)Room TemperatureRoom Temperature to 130 °C
Reaction Time 2-6 hours1-2 hours2-24 hours
Yield Range *Good (60-85%)[2]Excellent (>90%)[3]Good to Excellent (70-95%)[4]
Advantages Uses simple, inexpensive reagents. One-pot procedure.Very mild reaction conditions. High yields and purity. Broad substrate scope.[3]Can be performed under "green" conditions. Good atom economy.
Disadvantages Harsh conditions (high temp). Vigorous reaction can be hard to control. Workup can be difficult.Requires expensive and moisture-sensitive reagents (Tf₂O).May require metal catalysts. Can have side reactions.

Yields are estimated based on literature reports for structurally similar benzoxazoles.

Experimental Protocols: Synthesis of this compound

Method A: Phillips Condensation with Propionic Acid

  • Place 2-amino-3,6-diethylphenol (1.0 eq) and polyphosphoric acid (PPA) (10-20x by weight) into a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Add propionic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to 180-200 °C and stir vigorously for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method B: Tf₂O-Promoted Amide Activation

This protocol is adapted from a general procedure for the synthesis of 2-substituted benzoxazoles.[3]

  • To a solution of N,N-dimethylpropionamide (1.1 eq) in dry dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoropyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 2-amino-3,6-diethylphenol (1.0 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding triethylamine (Et₃N).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Method C: Oxidative Condensation with Propionaldehyde

This protocol is a generalized procedure and the specific catalyst and oxidant may vary.

  • In a reaction vessel, combine 2-amino-3,6-diethylphenol (1.0 eq), propionaldehyde (1.5 eq), and a catalyst (e.g., Cu₂O, 5 mol%).

  • Add a suitable solvent, such as DMSO or acetonitrile.

  • Stir the mixture at the desired temperature (e.g., 60-100 °C) under an atmosphere of air or oxygen (using a balloon).

  • Monitor the reaction progress by TLC. Reaction times can vary significantly based on the catalytic system used.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

References

Comprehensive Analysis of 2,7-Diethylbenzo[d]oxazole Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the cross-reactivity of 2,7-Diethylbenzo[d]oxazole reveals a significant gap in the currently available scientific literature. While the benzoxazole scaffold is a common motif in pharmacologically active compounds, specific experimental data detailing the cross-reactivity profile of the 2,7-diethyl substituted variant is not publicly accessible. This guide aims to provide researchers, scientists, and drug development professionals with an overview of the broader context of benzoxazole pharmacology and outlines the necessary experimental approaches to characterize the cross-reactivity of this specific molecule.

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This diverse activity spectrum suggests that these molecules can interact with multiple biological targets. However, without specific binding assays or screening data for this compound, any discussion of its cross-reactivity remains speculative.

Understanding Cross-Reactivity in Drug Development

Cross-reactivity, in the context of pharmacology, refers to the ability of a drug or compound to bind to multiple, often structurally related, molecular targets. This can lead to both beneficial polypharmacology, where a single drug can treat multiple conditions, or detrimental off-target effects and toxicity. Therefore, characterizing the cross-reactivity of a lead compound is a critical step in the drug development process.

A logical workflow for assessing the cross-reactivity of a novel compound like this compound would involve a series of established experimental protocols.

G cluster_0 Experimental Workflow for Cross-Reactivity Profiling Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification Hit Identification Binding Affinity Assays Binding Affinity Assays Target Identification->Binding Affinity Assays Target Validation Functional Assays Functional Assays Binding Affinity Assays->Functional Assays Quantification of Interaction In vivo Studies In vivo Studies Functional Assays->In vivo Studies Cellular & Physiological Effects

Caption: A typical experimental workflow for characterizing the cross-reactivity of a chemical compound.

Key Experimental Protocols for Assessing Cross-Reactivity

To generate the necessary data for a comprehensive cross-reactivity analysis of this compound, the following experimental methodologies would be essential.

1. Broad-Panel Kinase and GPCR Screening:

  • Methodology: The compound would be screened against a large panel of kinases and G-protein coupled receptors (GPCRs) at a fixed concentration (e.g., 10 µM). The percentage of inhibition or activation for each target would be determined. This initial screen provides a broad overview of potential off-target interactions.

2. Dose-Response Affinity Assays:

  • Methodology: For any "hits" identified in the initial screen (e.g., >50% inhibition), dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd). Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed.

3. Cellular Functional Assays:

  • Methodology: To understand the functional consequences of binding to off-targets, cellular assays are crucial. For example, if the compound binds to a specific receptor, a downstream signaling pathway assay (e.g., measuring changes in intracellular calcium or cAMP levels) would be performed to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

4. In Silico Modeling and Docking Studies:

  • Methodology: Computational models can predict potential off-targets based on the structure of this compound. Molecular docking simulations can then be used to visualize and predict the binding mode and affinity of the compound to the identified potential off-targets. This approach can help prioritize experimental validation.

G cluster_1 In Silico to In Vitro Validation Compound Structure Compound Structure Virtual Screening Virtual Screening Compound Structure->Virtual Screening Potential Off-Targets Potential Off-Targets Virtual Screening->Potential Off-Targets Experimental Validation Experimental Validation Potential Off-Targets->Experimental Validation Confirmed Off-Targets Confirmed Off-Targets Experimental Validation->Confirmed Off-Targets

Caption: The logical flow from computational prediction to experimental validation of off-target interactions.

Data Presentation for Comparative Analysis

Once experimental data is obtained, it should be summarized in a clear and concise tabular format to allow for easy comparison. Below is a hypothetical table structure that would be used to present the cross-reactivity data for this compound against a panel of related molecules.

TargetThis compound (IC50/Kd in µM)Molecule A (IC50/Kd in µM)Molecule B (IC50/Kd in µM)
Primary Target ValueValueValue
Off-Target 1ValueValueValue
Off-Target 2ValueValueValue
Off-Target 3ValueValueValue

While the current body of scientific literature does not provide specific data on the cross-reactivity of this compound, this guide outlines the necessary steps and methodologies required to generate such crucial information. For researchers and drug development professionals working with this molecule, conducting the described experimental protocols is a mandatory step to build a comprehensive pharmacological profile, enabling informed decisions about its potential therapeutic applications and liabilities. The absence of this data highlights a research opportunity to contribute valuable knowledge to the field of medicinal chemistry.

Benchmarking Report: The Performance of 2-Phenylbenzo[d]oxazole in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, benzoxazoles represent a significant class of molecules with a wide array of biological activities, making them a focal point in medicinal chemistry and drug discovery. While the specific compound 2,7-Diethylbenzo[d]oxazole is not prominently featured in existing scientific literature, this guide will focus on a well-documented and representative member of the benzoxazole family: 2-Phenylbenzo[d]oxazole . This comparison will provide a framework for understanding the performance of benzoxazole derivatives against relevant alternatives, supported by experimental data and detailed methodologies.

Introduction to Benzoxazoles

Benzoxazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. This structural motif is a key component in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzoxazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

2-Phenylbenzo[d]oxazole: A Profile

2-Phenylbenzo[d]oxazole serves as a foundational structure for a multitude of derivatives explored in drug development. Its synthesis is well-established, often involving the condensation of 2-aminophenol with benzoic acid or its derivatives. The biological activity of 2-phenylbenzo[d]oxazole and its analogues has been investigated in various contexts, particularly as potential therapeutic agents.

Performance Comparison: 2-Phenylbenzo[d]oxazole vs. Alternatives

To provide a comprehensive performance benchmark, this section will compare 2-phenylbenzo[d]oxazole and its derivatives with other heterocyclic compounds that exhibit similar biological activities. The following table summarizes key performance indicators based on available data.

Compound/ClassTarget/ActivityPotency (IC50/MIC)SelectivityNotes
2-Phenylbenzo[d]oxazole Derivatives Anticancer (e.g., against various cancer cell lines)Varies with substitution (µM to nM range)Dependent on derivative and cell lineOften act via apoptosis induction or enzyme inhibition.
Thiazole Derivatives Antimicrobial, AnticancerVaries widelyGenerally goodShare structural similarities with benzoxazoles and often exhibit overlapping biological activities.
Oxadiazole Derivatives Antimicrobial, Anti-inflammatory, AnticancerVaries widelyCan be highly selectiveThe 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are common in medicinal chemistry.[4]
Quinoline Derivatives Antimalarial, AnticancerPotent (nM range for some)Can have off-target effectsA well-established class of heterocyclic compounds with a long history in medicine.

Experimental Protocols

The following are representative experimental protocols used to evaluate the performance of benzoxazole derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activity of benzoxazole derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate a generalized signaling pathway that can be modulated by such compounds and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Benzoxazole_Derivative Benzoxazole_Derivative Benzoxazole_Derivative->Receptor Inhibition

Caption: Generalized signaling pathway inhibited by a benzoxazole derivative.

G Start Start Compound_Synthesis Compound Synthesis and Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Typical drug discovery workflow for benzoxazole derivatives.

Conclusion

While data on the specific compound this compound is not available, the broader class of benzoxazoles, represented here by 2-phenylbenzo[d]oxazole, demonstrates significant potential in various therapeutic areas. Their performance, characterized by potent biological activity and synthetic tractability, makes them a compelling scaffold for further investigation in drug discovery and development. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers entering this exciting field of study. As with any class of compounds, further research into structure-activity relationships and mechanisms of action will be crucial for unlocking their full therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 2,7-Disubstituted Benzo[d]oxazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,7-disubstituted benzo[d]oxazole analogs, with a focus on their potential as anticancer agents. Due to the limited availability of specific data on 2,7-diethylbenzo[d]oxazole analogs, this guide draws upon the broader landscape of substituted benzoxazoles to infer potential SAR trends for substitutions at the 2 and 7 positions.

Introduction to Benzoxazoles in Anticancer Research

Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, serves as a versatile template for the design of novel therapeutic agents. In the context of oncology, benzoxazole derivatives have been investigated for their ability to inhibit various cancer-related targets, such as kinases and topoisomerases, and to induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Analysis

Substitution at the 2-Position

The 2-position of the benzoxazole ring is a common site for chemical modification and has been shown to be critical for biological activity.

  • Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the 2-position has been a key strategy in the development of potent anticancer benzoxazoles. The electronic properties and steric bulk of these substituents can significantly impact activity. For instance, the presence of electron-withdrawing groups on a 2-phenyl ring has been reported to enhance antiproliferative activity against certain cancer cell lines.[1]

  • Alkyl and Substituted Alkyl Groups: The effect of alkyl substituents at the 2-position is less consistently documented. However, one study suggested that the presence of a methylene bridge at the 2-position of the benzoxazole ring can decrease cytotoxic activity on cancer cells.[2] This indicates that direct attachment of a substituent to the 2-position might be more favorable for anticancer activity.

Substitution at the 7-Position

Data on the influence of substituents at the 7-position of the benzoxazole ring is limited. However, based on general principles of medicinal chemistry and SAR of related heterocyclic systems, we can hypothesize the following:

  • Steric and Electronic Effects: The introduction of a substituent at the 7-position, adjacent to the oxazole oxygen, could influence the overall conformation and electronic distribution of the molecule. An ethyl group at this position, being a relatively small and electron-donating group, might modulate the molecule's interaction with its biological target.

  • Lipophilicity: The addition of an ethyl group at the 7-position would increase the lipophilicity of the molecule, which could affect its membrane permeability and cellular uptake.

Inferred SAR for this compound Analogs

Based on the available information, we can propose a hypothetical SAR for this compound analogs:

  • The Ethyl Group at C2: The ethyl group at the 2-position is a small alkyl substituent. Its impact on anticancer activity would need to be empirically determined and compared with other alkyl and aryl substituents.

  • The Ethyl Group at C7: The ethyl group at the 7-position is likely to influence the physicochemical properties of the analogs, such as solubility and lipophilicity. Its direct impact on target binding is less certain without specific experimental data.

To establish a definitive SAR for this class of compounds, a systematic study involving the synthesis and biological evaluation of a series of analogs with variations at both the 2 and 7 positions would be necessary.

Quantitative Data on Substituted Benzoxazole Analogs

The following table summarizes the anticancer activity of various substituted benzoxazole analogs from the literature to provide a comparative context. It is important to note that these compounds do not follow the 2,7-diethyl substitution pattern but offer insights into the effects of substitutions at other positions.

Compound ID2-SubstituentOther SubstituentsCancer Cell LineActivity (IC50, µM)Reference
1 -5-chloro, 6-nitroHCT116>100[3]
2 4-methoxyphenyl5-nitroHCT1165.8[3]
3 4-chlorophenyl5-nitroHCT1163.2[3]
4 3,4-dimethoxyphenyl-HCT1164.6[4]
5 3,4,5-trimethoxyphenyl-HCT1162.5[4]
TD5 4-chlorophenyl5-aminoVariousCytotoxic[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the anticancer properties of this compound analogs.

General Synthesis of 2-Substituted Benzoxazoles

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative.[5]

Procedure:

  • To a solution of an appropriate 2-aminophenol (1 mmol) in a suitable solvent (e.g., DCM), add 2-Fluoropyridine (1 mmol).

  • Cool the mixture to 0 °C and add triflic anhydride (Tf2O) (0.6 mmol) dropwise. Stir for 15 minutes.

  • Add the desired carboxylic acid or amide (0.55 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction with triethylamine (Et3N).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and cancer.

Procedure:

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of VEGFR-2 kinase activity.

Caspase Activation Assay

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death).

Procedure:

  • Treat cancer cells with the test compounds for a specified period.

  • Lyse the cells to release the cellular contents, including caspases.

  • Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) conjugated to a fluorophore or a luminogenic molecule.

  • Incubate the mixture to allow the activated caspases to cleave the substrate.

  • Measure the resulting fluorescence or luminescence, which is proportional to the caspase activity.

  • Compare the activity in treated cells to that in untreated control cells to determine the fold-increase in caspase activation.

Visualizations

Signaling Pathway

G Hypothesized Anticancer Mechanism of Benzoxazole Analogs cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis VEGFR2 VEGFR-2 VEGFR2->CellCycleArrest Leads to Topoisomerase Topoisomerase Topoisomerase->CellCycleArrest OtherKinases Other Kinases OtherKinases->CellCycleArrest Benzoxazole This compound Analog Benzoxazole->VEGFR2 Inhibition Benzoxazole->Topoisomerase Inhibition Benzoxazole->OtherKinases Modulation G Workflow for Evaluating Anticancer Activity Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity TargetAssay Target-Based Assays (e.g., VEGFR-2 Kinase Assay) Cytotoxicity->TargetAssay MechanismAssay Mechanism of Action Studies (e.g., Caspase Assay) TargetAssay->MechanismAssay SAR Structure-Activity Relationship Analysis MechanismAssay->SAR G SAR Logic for Benzoxazole Analogs cluster_0 Molecular Features cluster_1 Physicochemical Properties R1 Substituent at C2 ElectronicEffects Electronic Effects R1->ElectronicEffects StericHindrance Steric Hindrance R1->StericHindrance R2 Substituent at C7 Lipophilicity Lipophilicity R2->Lipophilicity R2->StericHindrance Activity Anticancer Activity Lipophilicity->Activity ElectronicEffects->Activity StericHindrance->Activity

References

In-Depth Probe Comparison: 2,7-Diethylbenzo[d]oxazole vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the fluorescent probe 2,7-Diethylbenzo[d]oxazole in a head-to-head comparison with leading commercial probes for live-cell imaging applications has been initiated. However, a thorough search of available scientific literature and commercial databases has revealed a significant lack of published data on the synthesis, photophysical properties, and biological applications of this compound.

This absence of foundational data, including but not limited to its excitation and emission spectra, quantum yield, photostability, and solvatochromic properties, precludes a direct and meaningful comparison with well-characterized commercial fluorescent probes at this time. The ability to provide supporting experimental data and detailed protocols, as is standard for a publishable comparison guide, is contingent upon the existence of such primary research.

While information on various commercial fluorescent probes for live-cell imaging is readily available, the core subject of the intended comparison, this compound, remains uncharacterized in the public domain.

Therefore, the generation of a "Publish Comparison Guide" that meets the specified core requirements is not feasible until experimental data for this compound becomes available. Further research, including the synthesis and comprehensive photophysical and biological characterization of this compound, is required before a comparative analysis can be conducted.

We will continue to monitor the scientific literature for any developments related to this compound and will revisit this comparison as soon as sufficient data is published.

Safety Operating Guide

Navigating the Disposal of 2,7-Diethylbenzo[d]oxazole: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,7-Diethylbenzo[d]oxazole, ensuring the protection of personnel and compliance with safety standards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes.[2][3]
Body Protection Laboratory coat or chemical-resistant apronA flame-retardant lab coat is advisable. For larger quantities or potential for significant splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume hood or approved respiratorAll handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or disposable spatulas, in a clearly labeled, sealed container. The container should be made of a material compatible with organic compounds.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams. The container should be stored in a secondary containment tray.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").

2. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and personnel are wearing the appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

3. Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.[4]

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram illustrates the key steps and decision points.

Figure 1. Disposal Workflow for this compound start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste (Solid or Liquid) ppe->waste_generation spill Spill Occurs ppe->spill segregate_waste Segregate Waste into Labeled Containers waste_generation->segregate_waste small_spill Small Spill Management spill->small_spill Yes large_spill Large Spill: Evacuate & Follow Emergency Protocol spill->large_spill Yes, Large spill->segregate_waste No small_spill->segregate_waste solid_waste Solid Waste (Contaminated materials) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions) segregate_waste->liquid_waste store_waste Store Waste in Designated Area solid_waste->store_waste liquid_waste->store_waste disposal Arrange for Professional Hazardous Waste Disposal store_waste->disposal

Caption: Disposal Workflow for this compound

Logical Relationship of Safety Measures

The core principles of chemical safety—engineering controls, administrative controls, and personal protective equipment—work in concert to minimize risk. The following diagram illustrates this interdependent relationship in the context of handling this compound.

Figure 2. Interrelation of Laboratory Safety Measures center_node Safe Handling of This compound eng_controls Engineering Controls (e.g., Fume Hood) center_node->eng_controls admin_controls Administrative Controls (e.g., SOPs, Training) center_node->admin_controls ppe Personal Protective Equipment (e.g., Gloves, Goggles) center_node->ppe disposal Proper Waste Disposal Procedures center_node->disposal eng_controls->ppe admin_controls->ppe admin_controls->disposal

Caption: Interrelation of Laboratory Safety Measures

By adhering to these detailed procedures and understanding the underlying safety principles, researchers and laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling 2,7-Diethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,7-Diethylbenzo[d]oxazole. The following guidance is based on the general properties of benzoxazole derivatives and standard laboratory safety protocols for handling research chemicals with unknown toxicological properties. It is imperative to treat this compound with a high degree of caution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. Benzoxazole derivatives can exhibit a range of biological activities, and exposure should be minimized. The primary routes of exposure are inhalation, skin contact, and ingestion.

The following table summarizes the recommended personal protective equipment for handling this compound.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Nitrile or Neoprene glovesTo prevent skin contact. These materials offer good resistance to a range of organic solvents.[1][2]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes or airborne particles.[2][3][4]
Body Protection Chemical-resistant lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors. A respirator may be required for certain operations.[4][5]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and prevent accidents.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Equipment Assemble Equipment Prepare Work Area->Assemble Equipment Weigh/Measure Weigh/Measure Assemble Equipment->Weigh/Measure Perform Reaction/Experiment Perform Reaction/Experiment Weigh/Measure->Perform Reaction/Experiment Decontaminate Equipment Decontaminate Equipment Perform Reaction/Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Prepare and inspect all necessary laboratory equipment.

    • Have a spill kit readily accessible.

  • Handling:

    • When weighing or transferring the solid compound, do so carefully to avoid generating dust.

    • If working with solutions, avoid splashes and the creation of aerosols.

    • Keep containers of this compound tightly closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Remove PPE carefully to avoid contaminating your skin or clothing.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a non-halogenated aromatic compound, it should be disposed of accordingly.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Solid Waste Solid Waste Non-Halogenated Solid Waste Non-Halogenated Solid Waste Solid Waste->Non-Halogenated Solid Waste Liquid Waste Liquid Waste Non-Halogenated Liquid Waste Non-Halogenated Liquid Waste Liquid Waste->Non-Halogenated Liquid Waste Contaminated PPE Contaminated PPE Solid Waste Container Solid Waste Container Contaminated PPE->Solid Waste Container Label Waste Containers Label Waste Containers Non-Halogenated Solid Waste->Label Waste Containers Non-Halogenated Liquid Waste->Label Waste Containers Solid Waste Container->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Arrange for Chemical Waste Pickup Arrange for Chemical Waste Pickup Store in Designated Area->Arrange for Chemical Waste Pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, paper towels) in a designated, labeled container for non-halogenated solid chemical waste.[6][7]

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled container for non-halogenated liquid chemical waste. Do not mix with halogenated solvent waste.[8][9][10]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the solid chemical waste container.

  • Labeling and Storage: Clearly label all waste containers with the full chemical name and concentration. Store waste in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.